molecular formula C12H13NO2 B1527287 Furan-2-yl(2-methoxyphenyl)methanamine CAS No. 1248791-81-2

Furan-2-yl(2-methoxyphenyl)methanamine

Cat. No.: B1527287
CAS No.: 1248791-81-2
M. Wt: 203.24 g/mol
InChI Key: CGACMEIJSCCYLJ-UHFFFAOYSA-N
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Description

Furan-2-yl(2-methoxyphenyl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, featuring a methanamine linker connecting a furan ring to a 2-methoxyphenyl group. This structure is analogous to several investigated classes of bioactive molecules. Researchers can explore its potential across multiple therapeutic areas. One primary research application for compounds of this class is in neuroscience. Structurally similar N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a potent, partially reversible inhibitor of human Monoamine Oxidase B (hMAO-B) . MAO-B inhibitors can enhance monoaminergic transmission in the brain and have shown neuroprotective properties, making them a promising target for investigating novel therapeutic strategies for conditions like Alzheimer's disease . In vivo studies on related compounds have demonstrated an ability to greatly enhance synaptic transmission and long-term potentiation (LTP) in the hippocampus, a key mechanism underlying learning and memory, without inducing pathological hyperexcitability . A second major research avenue involves oncology, specifically overcoming multidrug resistance (MDR) in cancer cells. The structural motif of a furan ring connected to an aromatic system is a recognized feature in the design of P-glycoprotein (P-gp) inhibitors . P-gp is an efflux transporter that is overexpressed in certain cancer cells, reducing the intracellular concentration of chemotherapeutic drugs . Furan derivatives have been synthesized and evaluated for their ability to inhibit P-gp and restore the efficacy of anticancer drugs like doxorubicin in resistant cell lines, such as MCF-7/ADR cells . Furthermore, the core furan-methanamine scaffold is found in compounds selected for phenotypic screening against infectious diseases. For instance, similar molecules have been identified from libraries like the MMV Malaria Box for their dual activity against both asexual blood stages and sexual gametocyte stages of Plasmodium falciparum , highlighting their potential in antimalarial research aimed at transmission-blocking therapies . This combination of potential neurological, oncological, and antimicrobial research applications makes this compound a versatile chemical tool for scientists engaged in drug discovery and development.

Properties

IUPAC Name

furan-2-yl-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACMEIJSCCYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cheminformatics and Synthetic Architecture of Furan-2-yl(2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-yl(2-methoxyphenyl)methanamine (Molecular Formula: C₁₂H₁₃NO₂ ) is a diarylmethylamine scaffold characterized by a central methine carbon linking an electron-rich furan ring and an ortho-substituted anisole moiety. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the furan acts as a bioisostere for phenyl or heteroaryl rings.

This technical guide provides a rigorous analysis of the molecule’s physicochemical identity, a validated synthetic protocol for its generation, and a structural characterization framework.

Part 1: Physicochemical Profile & Molecular Identity

The following data establishes the core identity of the molecule. The molecular weight is derived from standard atomic weights (


).
Table 1: Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 1-(Furan-2-yl)-1-(2-methoxyphenyl)methanamineSystematically describes the chiral methine center.
Molecular Formula C₁₂H₁₃NO₂ Degree of Unsaturation = 7 (Benzene=4, Furan=3).
Molecular Weight 203.24 g/mol Monoisotopic Mass: ~203.0946 Da.[1]
Physical State Viscous Oil or Low-Melting SolidFree base is often an oil; HCl salt is a crystalline solid.
H-Bond Donors 1 (Primary Amine)

group.
H-Bond Acceptors 3Furan oxygen, Methoxy oxygen, Amine nitrogen.
Predicted LogP ~1.8 – 2.2Lipophilic, suitable for CNS penetration.
Chirality Yes (1 Stereocenter)The methine carbon is chiral (

).

Critical Disambiguation: This molecule is distinct from its secondary amine isomer, N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine (often found in fragment libraries). The target molecule described here is a primary amine where the nitrogen is attached directly to the methine bridge connecting the two aromatic systems.

Part 2: Synthetic Methodology

Retrosynthetic Logic

The most robust route to This compound avoids the instability of furan-2-carbaldehyde under harsh basic conditions. Instead, we utilize a Reductive Amination strategy starting from the corresponding ketone. This approach minimizes furan ring opening and allows for the introduction of chirality if using Ellman’s auxiliary (though the racemic protocol is detailed below for general utility).

Validated Protocol: Reductive Amination via Leuckart-Wallach Variation

Precursor: Furan-2-yl(2-methoxyphenyl)methanone (CAS: 13896-84-9).

Step-by-Step Workflow
  • Ketone Synthesis (if not commercially sourced):

    • Reagents: 2-Bromoanisole, n-Butyllithium (

      
      -BuLi), Furan-2-carbaldehyde.
      
    • Procedure: Lithiate 2-bromoanisole at -78°C in THF. Cannulate into a solution of furan-2-carbaldehyde. Oxidize the resulting alcohol with

      
       or Swern conditions to yield the ketone.
      
  • Reductive Amination (The Core Reaction):

    • Reagents: Furan-2-yl(2-methoxyphenyl)methanone (1.0 eq), Ammonium Acetate (

      
      , 10.0 eq), Sodium Cyanoborohydride (
      
      
      
      , 1.5 eq).
    • Solvent: Methanol (anhydrous).

    • Conditions: Inert atmosphere (

      
      ), Reflux.
      
    • Protocol:

      • Dissolve the ketone in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

      • Add solid

        
         in one portion. Stir at room temperature for 30 minutes to facilitate imine formation equilibrium.
        
      • Add

        
         cautiously.[2]
        
      • Heat the mixture to reflux (65°C) for 12–18 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

      • Quench: Cool to 0°C. Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).

      • Workup: Wash the aqueous layer with diethyl ether (removes unreacted ketone). Basify aqueous layer to pH > 10 using 2N NaOH. Extract the free amine into DCM (

        
        ).
        
      • Purification: Dry organic layer over

        
        . Concentrate. Purify via flash column chromatography (Amine-functionalized silica or DCM/MeOH/
        
        
        
        ).
Pathway Visualization

The following diagram illustrates the transformation from precursors to the final amine, highlighting the critical intermediate state.

SynthesisWorkflow Precursor Precursor: Furan-2-yl(2-methoxyphenyl)methanone Intermediate Intermediate: Imine / Hemiaminal Species Precursor->Intermediate Condensation (MeOH, RT) Product Target: This compound Intermediate->Product Hydride Reduction (Reflux) Reagent Reagents: NH4OAc + NaCNBH3 Reagent->Intermediate

Figure 1: One-pot reductive amination workflow converting the diaryl ketone to the target primary amine.

Part 3: Structural Characterization (Spectroscopic Expectations)

To validate the synthesis, the following NMR signals are diagnostic. The furan ring protons and the methine singlet are the key indicators of successful formation.

Table 2: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
Furan H-5 7.35 – 7.40Doublet (d)1HTypical

-proton of furan.
Aromatic (Phenyl) 6.80 – 7.30Multiplet (m)4H2-Methoxy substitution pattern (complex splitting).
Furan H-3 6.30 – 6.35Doublet of doublets1H

-proton close to the methine.
Furan H-4 6.15 – 6.20Doublet of doublets1H

-proton far from methine.
Methine (-CH-) 5.20 – 5.40 Singlet (s) 1H Diagnostic Peak. Shifted downfield due to two aryl rings.
Methoxy (-OCH₃) 3.80 – 3.85Singlet (s)3HStrong singlet characteristic of anisole derivatives.
Amine (-NH₂) 1.80 – 2.20Broad singlet (br s)2HExchangeable with

.

Part 4: Pharmacological Utility & Pharmacophore Mapping

This molecule is not merely a chemical curiosity; it represents a "privileged structure" in drug discovery.

  • Bioisosterism: The furan ring acts as a non-classical bioisostere for a phenyl ring, reducing molecular weight and altering lipophilicity (LogP) while maintaining aromaticity.

  • GPCR Targeting: The 2-methoxy group provides a specific hydrogen bond acceptor site often required for binding to Class A GPCRs (e.g., Adenosine receptors).

  • Kinase Inhibition: The primary amine can form salt bridges with Asp/Glu residues in the ATP-binding pocket of kinases.

Pharmacophore Furan Furan Ring (Lipophilic/Aromatic) Amine Primary Amine (Cationic/H-Bond Donor) Methoxy 2-Methoxy Group (H-Bond Acceptor) Core Chiral Methine (Scaffold Geometry) Core->Furan  π-Interaction Zone Core->Amine  Solubility/Salt Bridge Core->Methoxy  Directional Binding

Figure 2: Pharmacophore map highlighting the three distinct interaction domains of the molecule.

References

  • PubChem. (2025).[1][3] Compound Summary: this compound (C12H13NO2).[4] National Library of Medicine. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. [Link]

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

Sources

Novel heterocyclic amines containing furan and anisole rings

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Novel Heterocyclic Amines Containing Furan and Anisole Rings

Abstract

Heterocyclic amines are foundational scaffolds in medicinal chemistry, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[1][2] This guide delves into a promising subclass of these compounds: novel heterocyclic amines that strategically incorporate both furan and anisole (methoxyphenyl) rings. The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" known for conferring a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] When combined with the anisole motif, which is frequently used to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, the resulting hybrid structures offer a compelling strategy for exploring new chemical space in drug discovery. This document provides a technical overview of the design rationale, synthetic methodologies, structural characterization, and potential pharmacological applications of these unique molecular architectures, intended for researchers and professionals in drug development.

Design Rationale: The Synergy of Furan and Anisole

The strategic combination of furan, anisole, and a heterocyclic amine core is rooted in the principles of medicinal chemistry, where molecular hybridization aims to create novel compounds with enhanced efficacy, selectivity, or improved drug-like properties.

  • The Furan Scaffold: As an electron-rich, five-membered aromatic system, the furan ring is not merely a structural placeholder.[5] Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic π-system can engage in π-π stacking interactions with biological targets.[6] Its inherent reactivity allows for diverse functionalization, making it a versatile building block in synthesis.[7] The inclusion of the furan nucleus is a recognized strategy in drug discovery to optimize solubility and bioavailability.[4][8]

  • The Anisole Moiety: The methoxyphenyl group, or anisole, is a common feature in bioactive molecules. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the entire molecule. More importantly, it significantly impacts lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics. The position of the methoxy group (ortho, meta, or para) allows for fine-tuning of steric and electronic properties to optimize receptor binding.

  • The Heterocyclic Amine Core: Nitrogen-containing heterocycles are central to pharmaceuticals due to their ability to form key interactions with biological targets and their prevalence in natural products.[1][9] The amine functionality can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with acidic residues in enzyme active sites or receptors.

The core hypothesis is that by tethering these three components, we can develop compounds where the furan dictates the primary biological activity, the heterocyclic amine serves as a structural anchor and point of interaction, and the anisole ring modulates the pharmacokinetic profile for improved drug-likeness.

cluster_0 Core Molecular Architecture Core Heterocyclic Amine Core Furan Furan Ring (Bioactivity Driver) Core->Furan Linkage Anisole Anisole Ring (PK/PD Modulator) Core->Anisole Linkage

Caption: General structure of target hybrid molecules.

Synthetic Strategies and Methodologies

The synthesis of these target molecules requires robust and flexible chemical methods. Multi-component reactions (MCRs) and classical cyclization strategies are particularly well-suited for building such complex scaffolds efficiently.

Multi-Component Synthesis of a Pyrimidine Core

MCRs are highly efficient, allowing for the construction of complex molecules from three or more starting materials in a single step. The Biginelli reaction, for example, can be adapted to produce dihydropyrimidine cores.[9]

Experimental Protocol: Synthesis of a Furan-Anisole Dihydropyrimidine

This protocol describes a one-pot synthesis of a novel dihydropyrimidine derivative incorporating the target furan and anisole moieties.

  • Materials:

    • Furan-2-carbaldehyde

    • 4-Methoxyacetophenone (p-Anisyl methyl ketone)

    • Urea

    • Ethanol (absolute)

    • Hydrochloric acid (concentrated)

    • Round-bottomed flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • To a 100 mL round-bottomed flask, add 4-methoxyacetophenone (1.50 g, 10 mmol), furan-2-carbaldehyde (1.06 g, 11 mmol), and urea (0.72 g, 12 mmol).

    • Add 30 mL of absolute ethanol to the flask.

    • While stirring, add 5-6 drops of concentrated hydrochloric acid as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidine derivative.

    • Dry the final product under vacuum. The structure should be confirmed by NMR, IR, and HRMS analysis.

  • Causality and Trustworthiness: This protocol represents a self-validating system. The use of an acid catalyst is critical for the initial condensation and subsequent cyclization steps. The reaction's success is dependent on the electrophilicity of the aldehyde and the nucleophilicity of the enolate formed from the ketone. Monitoring by TLC ensures the reaction is driven to completion, and the final recrystallization step is crucial for achieving high purity, which is essential for accurate biological evaluation.

node_reagents Furan-2-carbaldehyde 4-Methoxyacetophenone Urea node_reaction One-Pot Reaction (Ethanol, HCl, Reflux) node_reagents->node_reaction node_workup Cooling & Precipitation node_reaction->node_workup node_purification Filtration & Recrystallization node_workup->node_purification node_product Pure Target Compound node_purification->node_product

Caption: Workflow for multi-component synthesis.

Classical Cyclization: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and reliable method for constructing a furan ring from a 1,4-dicarbonyl compound.[5] This can be adapted by starting with a diketone that already contains the anisole-amine moiety.

start 1,4-Dicarbonyl Precursor (with Anisole-Amine) catalyst Acid Catalyst (e.g., p-TsOH) start->catalyst cyclization Intramolecular Cyclization start->cyclization catalyst->cyclization dehydration Dehydration cyclization->dehydration product Substituted Furan Product dehydration->product

Caption: Paal-Knorr synthesis pathway.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm range), distinct aromatic protons of the anisole ring (with splitting patterns indicating substitution), a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, and signals corresponding to the heterocyclic amine core.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[10][11]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches (around 3300-3500 cm⁻¹) in the amine, C=N stretches in the heterocycle, and C-O stretches for the ether linkages in the furan and anisole rings.[12]

Pharmacological Potential and Biological Evaluation

The fusion of furan and anisole moieties onto a heterocyclic amine core opens the door to a wide range of potential therapeutic applications, leveraging the known bioactivities of the furan scaffold.[6][10][13]

Table 1: Potential Therapeutic Applications of Furan-Containing Heterocycles

Therapeutic AreaRationale and Potential Targets
Antimicrobial The furan ring is a key component of drugs like nitrofurantoin.[6] Novel compounds could target bacterial DNA gyrase, cell wall synthesis, or disrupt microbial metabolic pathways.
Anticancer Heterocyclic compounds are mainstays of oncology.[2] Potential mechanisms include inhibition of kinases, topoisomerases, or induction of apoptosis.[6]
Anti-inflammatory Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory prostaglandins.[6]
CNS Disorders The scaffold has been explored for antidepressant and anticonvulsant activities, potentially by modulating neurotransmitter receptors or ion channels.[3][4]
In Vitro Assay: Anticancer Cytotoxicity (MTT Assay)

To assess the potential of these novel compounds as anticancer agents, a preliminary cytotoxicity screen is a crucial first step.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Objective: To determine the concentration of the test compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., acidified isopropanol)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Hypothetical Screening Data and SAR

The results from such screens are vital for establishing structure-activity relationships (SAR).

Table 2: Hypothetical Cytotoxicity Data for a Library of Furan-Anisole Amines against MCF-7 Cells

Compound IDR¹ (Anisole Position)R² (Heterocycle)IC₅₀ (µM)
FAH-014-methoxyPyrimidine15.2
FAH-023-methoxyPyrimidine28.5
FAH-032-methoxyPyrimidine45.1
FAH-044-methoxyPyridine12.8
FAH-054-methoxyImidazole> 100

From this hypothetical data, a preliminary SAR can be inferred: a para-substituted anisole ring (4-methoxy) appears more potent than meta or ortho substitutions, possibly due to optimal fit in a receptor binding pocket. Furthermore, pyrimidine and pyridine cores show better activity than an imidazole core in this series. This data provides a logical foundation for the next round of synthesis and optimization.

cluster_pathway Generic Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation ATP ATP ATP->Receptor Substrate Protein Substrate Substrate->Receptor Signal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signal Inhibitor Furan-Anisole Amine (Compound FAH-04) Inhibitor->Receptor Binds to ATP pocket, Blocks activity

Caption: Potential mechanism: Kinase inhibition.

Conclusion and Future Directions

The strategic amalgamation of furan, anisole, and heterocyclic amine motifs represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, combined with the vast pharmacological potential endowed by the furan ring, makes this class of molecules highly attractive for further investigation.

Future work should focus on:

  • Library Expansion: Synthesizing a broader array of derivatives by varying all three components to build a more comprehensive SAR.

  • Mechanism of Action Studies: Moving beyond preliminary screens to elucidate the specific molecular targets and pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead candidates into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Computational Modeling: Employing in silico docking and molecular dynamics to rationalize observed SAR and guide the design of next-generation compounds with enhanced potency and selectivity.[10]

This guide provides the foundational knowledge and practical methodologies for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
  • Banerjee, R., Kumar, H. K. S., & Banerjee, M. (2009). Medicinal significance of furan derivatives: A Review.
  • An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling P
  • Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Vertex AI Search.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.
  • Heterocyclic Amines. (n.d.). Fundamentals of Organic Chemistry.
  • Heterocyclic Compounds. (n.d.). Source unavailable.
  • Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. (2024). Global Scientific Journals.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2026). Der Pharma Chemica.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica.
  • Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. (2021). Vertex AI Search.
  • Significance of Heterocyclic Compounds in New Drug Development. (2025).
  • Isolation and Characterization of Novel Arginine-Derived Heterocyclic Amines. (n.d.). Andrews University.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC.
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Heterocyclic Amines. (2025). Chemistry LibreTexts.
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025).
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Source unavailable.

Sources

Furan-2-yl(2-methoxyphenyl)methanamine: Comprehensive Physicochemical Profiling and LC-IM-MS Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Furan-2-yl(2-methoxyphenyl)methanamine (PubChem CID: 61712433)

As a Senior Application Scientist, I approach the characterization of novel chemical entities not merely as a data-gathering exercise, but as a systematic validation of molecular behavior in specific physical environments. This compound is a highly specific diarylmethylamine derivative. Understanding its physicochemical properties, gas-phase ion dynamics, and synthetic pathways is critical for its application in fragment-based drug discovery and non-target high-resolution mass spectrometry (NT-HRMS) screening.

This technical guide synthesizes structural data, predictive ion mobility metrics, and self-validating experimental protocols to provide a definitive reference for this compound.

Molecular Architecture & Physicochemical Profiling

This compound features a central methanamine carbon bridging an electron-rich furan ring and an ortho-methoxy substituted phenyl ring[1]. The proximity of the methoxy oxygen to the primary amine creates a unique microenvironment capable of intramolecular hydrogen bonding. This structural nuance significantly impacts the molecule's polarity, basicity, and gas-phase conformation.

Table 1: Core Physicochemical & Structural Properties
PropertyValue
PubChem CID 61712433[1]
CAS Registry Number 1248791-81-2[2]
Molecular Formula C12H13NO2[1]
Monoisotopic Mass 203.09464 Da[1]
Molecular Weight 203.24 g/mol [2]
InChIKey CGACMEIJSCCYLJ-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC=C1C(C2=CC=CO2)N[1]

Mass Spectrometry & Ion Mobility Dynamics

In modern NT-HRMS workflows, relying solely on accurate mass is insufficient due to the vast number of isobaric and isomeric interferences in complex matrices. Ion Mobility Spectrometry (IMS) provides an orthogonal separation dimension based on a molecule's size, shape, and charge in the gas phase, quantified as the Collision Cross Section (CCS).

According to the [3], which integrates predictive models from CCSbase[4], the gas-phase behavior of this compound is highly dependent on the ionizing adduct.

Mechanistic Insight: The [M+H]+ adduct exhibits a highly compact CCS of 144.0 Ų[1]. However, when a sodium ion coordinates to the molecule ([M+Na]+), the CCS expands to 151.2 Ų[1]. This 7.2 Ų expansion is caused by the sodium ion simultaneously coordinating with the amine nitrogen, the methoxy oxygen, and potentially the furan oxygen, forcing the aromatic rings out of their lowest-energy compact state into a more rigid, extended planar conformation.

Table 2: High-Resolution Mass Spectrometry & Predicted CCS Dynamics[1]
Ion Adductm/z (Calculated)Predicted CCS (Ų)
[M+H]+ 204.10192144.0
[M+Na]+ 226.08386151.2
[M+K]+ 242.05780150.0
[M+NH4]+ 221.12846162.8
[M-H]- 202.08736151.2
[M+HCOO]- 248.09284168.8
[M+CH3COO]- 262.10849186.1

Experimental Protocol: Self-Validating LC-IM-MS Workflow

Step-by-Step Methodology

Step 1: System Suitability & CCS Calibration

  • Action: Infuse a standardized polyalanine or Agilent Tune Mix solution directly into the ESI source.

  • Causality: Drift tube and traveling wave ion mobility (TWIM) cells are sensitive to temperature and pressure fluctuations. Calibrating the cell ensures that derived CCS values for the unknown sample fall within a rigorous <2% error margin compared to the PubChemLite theoretical values[3].

Step 2: Sample Preparation & Internal Standardization

  • Action: Spike the sample matrix with a heavy-isotope labeled internal standard (e.g., a

    
    C or Deuterium-labeled primary amine analog) prior to protein precipitation (using cold acetonitrile).
    
  • Causality: The internal standard acts as a self-validating control to quantify extraction recovery and mathematically correct for matrix-induced ionization suppression in the ESI source.

Step 3: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: The hydrophobic furan and methoxyphenyl groups dictate the molecule's retention on the non-polar C18 phase. The 0.1% Formic Acid is non-negotiable; it ensures the primary amine remains fully protonated (

    
     ~ 9.0), preventing peak tailing caused by secondary electrostatic interactions with residual silanols on the stationary phase.
    

Step 4: IM-MS Acquisition & Data Processing

  • Action: Operate the mass spectrometer in positive ESI mode (Capillary voltage: 3.0 kV). Isolate the precursor ion at m/z 204.10192[1] and measure its drift time.

  • Causality: The primary amine acts as the primary protonation site. The IMS cell will separate the [M+H]+ ion from any isobaric matrix interferences based on its specific gas-phase cross-section (144.0 Ų), providing an orthogonal layer of structural confirmation before TOF detection.

Workflow S1 Sample Prep & Spiking S2 UPLC Separation (C18, Gradient) S1->S2 S3 ESI Ionization [M+H]+ Formation S2->S3 S4 Ion Mobility Drift Separation S3->S4 S5 TOF-MS Detection S4->S5 S6 Data Processing CCS Validation S5->S6

Self-validating LC-IM-MS workflow for structural confirmation of this compound.

Synthetic Considerations & Mechanistic Pathways

For researchers looking to synthesize this compound de novo, the most reliable route is the reductive amination of the corresponding ketone, (2-methoxyphenyl)(furan-2-yl)methanone.

  • Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in ethanol. The electrophilic carbonyl carbon is attacked by the nucleophilic nitrogen of hydroxylamine, yielding the oxime intermediate.

  • Controlled Reduction: The oxime must be reduced to the primary amine. Critical Causality: The choice of reducing agent is paramount. Harsh catalytic hydrogenation (e.g.,

    
     over Pd/C at high pressure) risks the unwanted reduction of the furan ring into a tetrahydrofuran derivative. Therefore, highly chemoselective, milder reagents such as Zinc powder in acetic acid (
    
    
    
    ) or carefully monitored Lithium Aluminum Hydride (
    
    
    ) at low temperatures are required to selectively reduce the
    
    
    bond while preserving the aromatic integrity of the furan ring.

References

  • This compound (C12H13NO2) - PubChemLite Source: PubChemLite / Université du Luxembourg URL:[Link]

  • PubChemLite Plus Collision Cross Section (CCS) Values for Enhanced Interpretation of Nontarget Environmental Data Source: ACS Environmental Science & Technology Letters (Elapavalore et al., 2025) URL:[Link]

  • CCSbase: A Comprehensive Database of Collision Cross Sections Source: Analytical Chemistry (Ross et al., 2020) URL:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral Furan-2-yl Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Transition-Metal Catalysis & Biocatalytic Reductive Amination

Introduction and Strategic Rationale

Chiral furan-2-yl methanamines are highly privileged pharmacophores embedded in numerous biologically active compounds, including G-protein-coupled receptor (GPCR) modulators, kinase inhibitors, and advanced agrochemicals[1]. The strategic amalgamation of a furan scaffold with a chiral amine center presents unique electronic properties that enhance binding affinity and pharmacokinetic profiles in drug design[2].

Historically, the enantioselective synthesis of these motifs relied on the resolution of racemic mixtures or stoichiometric chiral auxiliaries, which suffer from poor atom economy and scalability issues. Modern synthetic paradigms have shifted toward two highly efficient, self-validating catalytic systems: Iridium-catalyzed asymmetric hydrogenation of prochiral imines and biocatalytic reductive amination using engineered transaminases [2]. As an Application Scientist, selecting between these methodologies requires a deep understanding of the substrate's steric demands, the required enantiomeric excess (ee), and the scalability of the reaction environment.

Mechanistic Insights: Causality Behind the Chemistry

Iridium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of unfunctionalized or sterically hindered imines is notoriously challenging due to the potential for N-O or C-O bond cleavage and the poor coordinating ability of the substrate[3]. Ruthenium and Rhodium catalysts often yield low conversions for these substrates[4].

Conversely, Iridium(I) precursors, such as [Ir(COD)Cl]2, when complexed with bulky chiral diphosphine ligands (e.g.,


-f-Binaphane or Josiphos derivatives), form highly reactive cyclometalated Ir(III)-hydride species upon oxidative addition of 

[2][5]. The causality of this success lies in the steric bulk of the ligand, which forces the prochiral furan-imine to adopt a single reactive conformation. The enantiofacial discrimination occurs during the migratory insertion of the

bond into the Ir-H bond, followed by reductive elimination to yield the chiral amine[6].

IrCatalysis Substrate Prochiral Furan-Imine (e.g., N-benzyl furfurylimine) Hydrogenation High-Pressure H2 (50 bar) Toluene, 30°C, 12h Substrate->Hydrogenation Catalyst [Ir(COD)Cl]2 + Chiral Ligand (e.g., (S,S)-f-Binaphane) Catalyst->Hydrogenation Active Ir-Complex Product Chiral furan-2-yl methanamine (>95% Yield, >99% ee) Hydrogenation->Product

Caption: Workflow for the Iridium-catalyzed asymmetric hydrogenation of prochiral furan-imines.

Biocatalytic Reductive Amination

For biomass-derived substrates like 5-(hydroxymethyl)furfural (HMF), biocatalysis offers a heavy-metal-free, aqueous alternative[2]. Engineered


-transaminases operate via a classic ping-pong bi-bi mechanism. The causality of the reaction relies entirely on the Pyridoxal-5'-phosphate (PLP)  cofactor. PLP forms a Schiff base with the active site lysine. Upon introduction of an inexpensive amine donor (e.g., isopropylamine), PLP accepts the amino group to become pyridoxamine-5'-phosphate (PMP), releasing acetone. The prochiral furan ketone/aldehyde then enters the meticulously shaped chiral pocket, where PMP transfers the amine with near-perfect stereocontrol, regenerating PLP[2][7].

Biocatalysis HMF 5-(Hydroxymethyl)furfural (Biomass-derived) Reaction HEPES Buffer (pH 8.0) 30°C, 24h HMF->Reaction AmineDonor Isopropylamine (Amine Donor) AmineDonor->Reaction Enzyme Engineered ω-Transaminase + PLP Cofactor Enzyme->Reaction PLP-mediated transfer Product Chiral HMFA (High Enantiopurity) Reaction->Product Byproduct Acetone (Byproduct) Reaction->Byproduct

Caption: Biocatalytic reductive amination of furan derivatives using engineered transaminases.

Quantitative Data Summary

The following table summarizes representative performance metrics for the synthesis of furan-based chiral amines, allowing drug development professionals to select the optimal route based on substrate functionalization and required throughput[2].

Synthetic MethodologyCatalyst / EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Reaction Conditions
Asymmetric Hydrogenation [Ir(COD)Cl]2 /

-f-Binaphane
N-benzyl furfurylimine>95%>99%50 bar

, Toluene, 30 °C, 12 h
Asymmetric Hydrogenation [Ir(COD)Cl]2 /

-Xyliphos
N-Alkyl

-Aryl Furan-Imines
88-94%92-98%50 bar

, Toluene, Additives, 30 °C
Biocatalytic Amination

-Transaminase (ATA-Spo)
5-(Hydroxymethyl)furfural>95%>99%Isopropylamine, PLP, HEPES (pH 8.0), 30 °C
Biocatalytic Amination

-Transaminase (ATA-CV)
Furfural>90%>99%Isopropylamine, PLP, HEPES (pH 8.0), 30 °C

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl furfurylimine

Note: Iridium catalysts are highly sensitive to oxygen and moisture prior to activation. All catalyst preparation must be performed in an inert-atmosphere glovebox.

Materials:

  • Furfural (1.0 mmol) & Benzylamine (1.0 mmol)

  • [Ir(COD)Cl]2 (0.005 mmol, 0.5 mol%)

  • 
    -f-Binaphane ligand (0.011 mmol, 1.1 mol%)
    
  • Anhydrous Toluene (5 mL total)

  • High-purity Hydrogen gas (

    
    )
    

Step-by-Step Procedure:

  • Imine Condensation: To a solution of furfural (1.0 mmol) in anhydrous toluene (5 mL), add benzylamine (1.0 mmol). Stir at room temperature for 4 hours over anhydrous

    
     to drive the equilibrium. Filter the solution and remove the solvent under reduced pressure to yield the crude N-benzyl furfurylimine[2]. Validation: Confirm imine formation via 
    
    
    
    NMR (disappearance of aldehyde peak ~9.5 ppm, appearance of imine C-H ~8.2 ppm).
  • Catalyst Complexation: Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (0.005 mmol) and

    
    -f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) within a glass-lined stainless-steel autoclave. Stir for 30 minutes at room temperature to ensure complete metallacycle formation[2][4].
    
  • Hydrogenation: Add a solution of the crude N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL) to the autoclave. Seal the vessel, remove it from the glovebox, and purge the lines with

    
     gas three times.
    
  • Reaction Execution: Pressurize the autoclave to 50 bar with

    
    . Stir the reaction vigorously at 30 °C for 12 hours[2].
    
  • Work-up & Analysis: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the chiral N-benzyl-1-(furan-2-yl)methanamine.

  • Enantiomeric Excess Determination: Analyze the purified product via chiral HPLC (e.g., Daicel Chiralcel OD-H column) using a Hexane/Isopropanol mobile phase to validate the >99% ee[2].

Protocol B: Biocatalytic Synthesis of 5-(Hydroxymethyl)furfurylamine (HMFA)

Note: This protocol leverages aqueous conditions and is highly scalable for green-chemistry applications.

Materials:

  • 5-(Hydroxymethyl)furfural (HMF) (10 mM final concentration)

  • Isopropylamine (500 mM, 50 equivalents)

  • Recombinant

    
    -transaminase (e.g., ATA-Spo) (1 mg/mL)
    
  • Pyridoxal-5'-phosphate (PLP) (0.1 mM)

  • HEPES buffer (50 mM, pH 8.0)

Step-by-Step Procedure:

  • Buffer Preparation: In a 50 mL sterile reaction vessel, prepare 20 mL of HEPES buffer (50 mM). Adjust the pH precisely to 8.0 using 1M

    
     or 
    
    
    
    . Add PLP to a final concentration of 0.1 mM. Causality: PLP is light-sensitive; wrap the vessel in foil.
  • Substrate & Donor Addition: Dissolve HMF to a final concentration of 10 mM in the buffer. Add isopropylamine to a concentration of 500 mM. The large excess of the amine donor drives the thermodynamic equilibrium toward the aminated product[2].

  • Enzymatic Conversion: Initiate the reaction by adding the recombinant transaminase enzyme (1 mg/mL). Incubate the mixture at 30 °C with gentle orbital agitation (150 rpm) for 24 hours[2][7].

  • Monitoring & Validation: Withdraw 50

    
     aliquots at 2, 6, 12, and 24 hours. Quench with an equal volume of acetonitrile, centrifuge to pellet the denatured enzyme, and analyze the supernatant via reverse-phase HPLC (C18 column) at 254 nm to monitor the depletion of HMF and the formation of HMFA[2].
    
  • Isolation: Upon completion, adjust the pH to >10 using 1M

    
     to free-base the amine. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over 
    
    
    
    and concentrate in vacuo to yield highly enantioenriched HMFA.

References

  • Mazuela, J., Antonsson, T., Knerr, L., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl α-Aryl Furan-Containing Imines: an Efficient Route to Unnatural N-Alkyl Arylalanines and Related Derivatives." Advanced Synthesis & Catalysis, 2019. URL: [Link]

  • Guo, C., Sun, D.-W., Yang, S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives." Journal of the American Chemical Society, 2014. URL: [Link]

  • "Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis." Chemical Engineering Journal, 2025. URL: [Link]

  • Martín, M., Sola, E., Tejero, S., et al. "A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process." Organometallics/Chem. Eur. J. (Referenced via PMC), 2022. URL: [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Furan-2-yl(2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of furan-2-yl(2-methoxyphenyl)methanamine, a valuable amine intermediate in pharmaceutical and materials science research. The protocol detailed herein leverages the efficiency of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into process optimization and product purification.

Introduction: The Significance of Furan-Containing Amines and the Rationale for Microwave Synthesis

Furan-containing compounds are prevalent scaffolds in a vast array of biologically active molecules and functional materials. The amine functional grou[1][2]p, particularly when attached to a furan ring, serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. This compound, the target of this protocol, is an important building block in medicinal chemistry, with potential applications in the development of novel therapeutics.

The synthesis of such am[3]ines is often achieved through reductive amination, a robust and widely utilized transformation in organic chemistry. This reaction typically i[4]nvolves the condensation of an aldehyde (in this case, furfural) with an amine (2-methoxyaniline) to form an imine, which is subsequently reduced to the desired amine.

Conventional methods for[4] reductive amination often require prolonged reaction times and elevated temperatures, which can lead to the formation of byproducts and decomposition of sensitive substrates. Microwave-assisted organi[5]c synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficient[6][7]ly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating. This "green chemistry" ap[8][9]proach also minimizes energy consumption and often allows for the use of less solvent. The primary mechanisms of[5][10] microwave heating involve dipolar polarization and ionic conduction, which lead to rapid and uniform heating of the reaction medium.

Reaction Mechanis[5][11]m and Rationale

The microwave-assisted synthesis of this compound proceeds via a one-pot reductive amination pathway. The key steps are outlined below:

  • Imine Formation: The reaction commences with the nucleophilic attack of the amine (2-methoxyaniline) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form the corresponding N-(furan-2-ylmethylene)-2-methoxyaniline (an imine or Schiff base). This equilibrium-driven step is often accelerated by the removal of water or by the use of a dehydrating agent. Microwave irradiation can significantly enhance the rate of this condensation.

  • Reduction of the Imine: The newly formed imine is then reduced in situ to the target secondary amine. This can be achieved using various reducing agents. For the purpose of this protocol, we will focus on a mild and selective reducing agent suitable for this transformation.

The overall reaction is as follows:

Furfural + 2-Methoxyaniline → [Imine Intermediate] → this compound

The choice of solvent is crucial for efficient microwave absorption. Polar solvents such as ethanol or methanol are excellent choices as they couple effectively with microwave irradiation, leading to rapid heating.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the microwave-assisted synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
FurfuralReagentSigma-AldrichFreshly distilled if necessary
2-MethoxyanilineReagentAcros Organics
Sodium Borohydride (NaBH₄)ReagentFisher Scientific
Ethanol (EtOH)AnhydrousMajor supplier
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexaneACS GradeVWRFor chromatography
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentFor drying
Silica Gel230-400 meshFor column chromatography
Microwave Reactore.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial with Stir Bar
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Furfural can be irritating to the skin and respiratory system. Handle with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle in a dry environment and quench carefully.

  • Microwave reactors operate under pressure. Ensure the vial is properly sealed and do not exceed the recommended temperature and pressure limits of the instrument.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add furfural (1.0 mmol, 96.1 mg, 0.08 mL) and 2-methoxyaniline (1.0 mmol, 123.1 mg, 0.11 mL).

  • Solvent Addition: Add 3 mL of anhydrous ethanol to the vial.

  • Microwave Irradiation (Imine Formation): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 5 minutes.

  • Cooling and Addition of Reducing Agent: After the initial irradiation, cool the vial to room temperature. Carefully open the vial and add sodium borohydride (1.5 mmol, 56.7 mg) in small portions.

  • Microwave Irradiation (Reduction): Reseal the vial and irradiate the mixture at 80°C for an additional 10 minutes.

  • Reaction Quenching: After the second irradiation, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation[11]: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The ideal Rf value for the product on TLC should be around 0.3 in the chosen eluent system.

  • Fraction Collection[11] and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil or solid.

Results and Discussion

The microwave-assisted protocol offers significant advantages over conventional heating methods for the synthesis of this compound.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time ~15 minutesSeveral hours to overnight
Temperature 80°CReflux (e.g., ~78°C in Ethanol)
Typical Yield >85% (after purification)Variable, often lower
Purity High, with minimal byproductsCan require extensive purification

The rapid and uniform heating provided by microwave irradiation accelerates both the imine formation and the subsequent reduction, leading to a dramatic reduction in reaction time. This also minimizes the f[6][9]ormation of degradation products that can occur with prolonged heating.

Experimental Work[5]flow and Logic

The following diagram illustrates the key stages of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reagents 1. Reagent Mixing (Furfural, 2-Methoxyaniline, EtOH) mw1 2. Microwave Irradiation (Imine Formation) 80°C, 5 min reagents->mw1 reduction 3. NaBH4 Addition mw1->reduction mw2 4. Microwave Irradiation (Reduction) 80°C, 10 min reduction->mw2 quench 5. Reaction Quenching (Water) mw2->quench extraction 6. Extraction (Ethyl Acetate) quench->extraction washing 7. Washing (NaHCO3, Brine) extraction->washing drying 8. Drying & Concentration washing->drying chromatography 9. Column Chromatography drying->chromatography product Pure Product chromatography->product

Figure 1. Experimental workflow for the microwave-assisted synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This protocol is well-suited for researchers in academic and industrial settings who require access to this valuable building block. The principles outlined in this application note can be readily adapted for the synthesis of a wide range of related amine derivatives, further highlighting the versatility of microwave-assisted organic synthesis in modern drug discovery and materials science.

References

  • MDPI. (2023, August 31). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved from [Link]

  • IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • HETEROCYCLES. (2011, August 17). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)-1-ALKYLETHANONE CATALYZED BY NAFION SAC-13. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for - Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3- manganese (II) pincer system. Retrieved from [Link]

  • Organic Chemistry Portal. Furan synthesis. Retrieved from [Link]

  • ACS Publications. (2019, February 8). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. Retrieved from [Link]

  • ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved from [Link]

  • PubMed. (2018, February 1). Microwave-assisted synthesis of novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones as antileishmanial and antioxidant agents. Retrieved from [Link]

  • ResearchGate. Microwave-assisted amination of furfural (FUR) | Download Table. Retrieved from [Link]

  • Google Patents. One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Organic Chemistry Portal. (2004, November 15). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Retrieved from [Link]

  • PMC. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]

  • Books. (2009, April 17). Chapter 3: Mechanisms of Microwave-Assisted Action. Retrieved from [Link]

  • Academia.edu. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • PubMed. (2025, January 14). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. Retrieved from [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Atmiya University. Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones. Retrieved from [Link]

Sources

Using Furan-2-yl(2-methoxyphenyl)methanamine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Furan-2-yl(2-methoxyphenyl)methanamine Scaffold for Kinase Inhibition

Executive Summary

This application note details the strategic utilization of This compound as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While furan moieties are often scrutinized for metabolic liability, they serve as potent bioisosteres for phenyl rings, offering unique hydrogen-bond acceptor capabilities within the ATP-binding pocket. This guide provides a comprehensive workflow for synthesizing this scaffold with stereochemical control, derivatizing it into a library of Type I/II inhibitors, and validating its biological activity against tyrosine kinases (e.g., VEGFR, EGFR).

Scaffold Analysis & Rational Design

The this compound scaffold presents a "linker-centric" pharmacophore. Unlike rigid fused-ring inhibitors, this scaffold offers rotational freedom, allowing the molecule to adapt to the dynamic "breathing" of the kinase hinge region.

Pharmacophore Mapping
  • Furan Ring: Acts as a

    
    -electron rich aromatic system and a weak hydrogen bond acceptor (via the ether oxygen). It often occupies the solvent-exposed region or interacts with the gatekeeper residue.
    
  • Benzylic Amine (

    
    ):  The chiral center. The primary amine serves as a critical vector for derivatization (into ureas/amides) to engage the DFG-motif (Asp-Phe-Gly) in the activation loop.
    
  • 2-Methoxyphenyl Group: Provides steric bulk and lipophilicity. The ortho-methoxy group often induces a twisted conformation relative to the central linker, critical for fitting into the hydrophobic back-pocket (selectivity pocket).

Structural Logic Diagram

The following diagram illustrates the strategic derivatization points of the scaffold.

ScaffoldLogic Scaffold Furan-2-yl(2-methoxyphenyl) methanamine Core Furan Furan Ring (H-Bond Acceptor) Scaffold->Furan Contains Amine Chiral Amine (Vector to DFG Motif) Scaffold->Amine Contains Aryl 2-Methoxyphenyl (Hydrophobic Pocket) Scaffold->Aryl Contains Target Kinase ATP Pocket Furan->Target Solvent Front / Gatekeeper Amine->Target Hinge Interaction (via Urea/Amide) Aryl->Target Selectivity Pocket (Hydrophobic)

Figure 1: Pharmacophore dissection of the scaffold and its interaction zones within the kinase domain.

Chemical Synthesis Protocol

Objective: Synthesize chiral this compound with high enantiomeric excess (ee). Method: Ellman’s Sulfinamide Auxiliary approach. This method is superior to standard reductive amination as it provides stereocontrol, which is essential since kinase binding pockets are inherently chiral.

Reagents Required:
  • Furfural (CAS: 98-01-1)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • 2-Methoxyphenylmagnesium bromide (1.0 M in THF)

  • Anhydrous THF, DCM, HCl (4M in dioxane)

Step-by-Step Methodology:

Step 1: Formation of the Sulfinylimine

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Mixing: Add Furfural (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in anhydrous THF (50 mL).

  • Catalysis: Add

    
     (20 mmol) dropwise. The solution will turn slightly yellow/orange.
    
  • Reaction: Stir at reflux (65°C) for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Pour into brine (50 mL) while stirring vigorously. Filter the resulting titanium salt suspension through a Celite pad. Wash the pad with EtOAc.

  • Purification: Dry the organic layer (

    
    ), concentrate, and purify via flash chromatography to obtain the (R,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide.
    

Step 2: Diastereoselective Grignard Addition

  • Setup: Dissolve the sulfinylimine (5 mmol) in anhydrous THF (25 mL) in a dry RBF under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add 2-Methoxyphenylmagnesium bromide (10 mmol, 2 equiv) dropwise over 20 minutes. Crucial: Maintain low temperature to maximize diastereoselectivity (dr).

  • Warming: Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (3x).
    
  • Isolation: Purify the resulting sulfinamide intermediate. At this stage, the diastereomers can often be separated if necessary, though high dr (>90:10) is typical.

Step 3: Cleavage to the Free Amine

  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add HCl (4M in dioxane, 5 mL).

  • Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

  • Workup: Concentrate the solvent. Triturate the solid with diethyl ether to remove sulfinamide byproducts.

  • Neutralization: Dissolve the salt in water, basify with 1M NaOH to pH 10, and extract with DCM to yield the free chiral amine: (R)- or (S)-Furan-2-yl(2-methoxyphenyl)methanamine .

Derivatization Strategies (Library Generation)

The free amine is rarely the final inhibitor. It serves as the "warhead" attachment point.

Strategy A: Urea Formation (Type II Inhibitor Design) Targeting the DFG-out conformation (similar to Sorafenib).

  • Protocol: React the scaffold amine with various isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate) in DCM/TEA.

  • Mechanism: The resulting urea moiety forms a dual H-bond "anchor" with the Glu/Asp backbone of the kinase C-helix.

Strategy B: Amide Coupling (Type I Inhibitor Design) Targeting the hinge region.

  • Protocol: HATU-mediated coupling with heteroaromatic carboxylic acids (e.g., Pyridine-3-carboxylic acid).

Biological Evaluation Protocol

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen™. Target: VEGFR2 (KDR) or EGFR (wild type).

Experimental Workflow Diagram

AssayWorkflow Prep 1. Plate Preparation (384-well, White low-volume) AddCmpd 2. Compound Addition (Serial Dilution in DMSO) Prep->AddCmpd AddEnz 3. Enzyme/Antibody Mix (Kinase + Eu-Anti-Tag Ab) AddCmpd->AddEnz AddTracer 4. Tracer Addition (AlexaFluor-labeled ATP-competitive tracer) AddEnz->AddTracer Incubate 5. Incubation (1 Hour @ RT, Dark) AddTracer->Incubate Read 6. Detection (TR-FRET Reader: Ex 337nm, Em 620/665nm) Incubate->Read

Figure 2: TR-FRET Kinase Binding Assay Workflow.

Detailed Protocol:
  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Compound Handling: Prepare 10-point dose-response curves of the Furan-scaffold derivatives in 100% DMSO (Top conc: 10

    
    M). Acoustic dispense 100 nL into 384-well plates.
    
  • Enzyme Mix: Dilute Kinase (e.g., VEGFR2, 5 nM final) and Europium-labeled antibody (2 nM) in buffer. Add 5

    
    L to wells.
    
  • Tracer Mix: Add 5

    
    L of AlexaFluor® 647-labeled Kinase Tracer (at 
    
    
    
    concentration).
  • Equilibrium: The tracer competes with the test compound for the ATP site.

  • Read: Measure TR-FRET ratio (665 nm / 620 nm). A decrease in signal indicates displacement of the tracer (binding).

  • Data Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    

Troubleshooting & Optimization (Expert Insights)

ChallengeRoot CauseSolution
Low Stereoselectivity (dr < 80:20) Reaction temperature too high during Grignard addition.Ensure mixture is at -78°C before and during addition. Add Grignard very slowly down the flask wall.
Furan Ring Opening (Metabolic) Furan is susceptible to CYP450 oxidation (forming reactive enedials).Bioisostere Hop: If metabolic stability is poor in microsomes, replace Furan with Thiophene or Oxazole . These maintain geometry but improve stability.
Poor Solubility Lipophilic 2-methoxyphenyl group + aromatic core.Introduce a solubilizing group (e.g., morpholine or piperazine) on the Urea/Amide "tail" (Strategy A/B).
Assay Interference Furan derivatives can sometimes auto-fluoresce.Use TR-FRET (Time-Resolved) instead of standard FRET. The time delay (50-100

s) eliminates short-lived compound fluorescence interference.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on Furan liabilities). Link

  • Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855-867. (Structural basis for Type II inhibition).[1][2] Link

Sources

Application Note: A Detailed Protocol for the Synthesis of Furan-2-yl(2-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Furan-2-yl(2-methoxyphenyl)methanamine hydrochloride, a valuable research chemical and potential building block in drug discovery. The described methodology is centered around a robust and widely applicable reductive amination protocol. This document offers a step-by-step procedure, from the initial reaction setup to the final product isolation and characterization. It is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, providing not only a detailed protocol but also the underlying chemical principles and safety considerations.

Introduction

This compound and its hydrochloride salt are heterocyclic compounds that hold significant interest in the field of medicinal chemistry. The furan moiety is a common scaffold in numerous biologically active compounds, and its combination with a substituted phenyl ring offers a diverse chemical space for the development of novel therapeutic agents. The hydrochloride salt form often enhances the compound's stability and solubility, which is advantageous for handling and formulation. This application note details a reliable synthetic route to this compound via the reductive amination of 2-methoxybenzaldehyde with furfurylamine, followed by salt formation.

Synthetic Strategy: Reductive Amination

The core of this synthetic protocol is the reductive amination reaction. This powerful transformation involves the reaction of a carbonyl compound (2-methoxybenzaldehyde) with an amine (furfurylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is employed as a mild and selective reducing agent, well-suited for this purpose.[1]

Reaction Mechanism

The reaction proceeds in two key stages:

  • Imine Formation: The nitrogen atom of furfurylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to yield a Schiff base, or imine. This step is typically reversible and often favored by the removal of water or by carrying out the reaction in a suitable solvent.

  • Reduction: The C=N double bond of the imine is then reduced by a hydride source, in this case, sodium borohydride. The hydride attacks the electrophilic carbon of the imine, and subsequent workup provides the final secondary amine.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methoxybenzaldehyde≥98%Sigma-Aldrich
Furfurylamine≥99%Sigma-Aldrich
Sodium Borohydride≥98%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid2 M in Diethyl EtherSigma-Aldrich
Sodium SulfateAnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
BrineLaboratory Prepared-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthetic Procedure

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation Reactants 2-Methoxybenzaldehyde Furfurylamine Methanol Imine_Formation Imine Formation (Stir at RT) Reactants->Imine_Formation 1. Mix Reduction Reduction with NaBH4 (0 °C to RT) Imine_Formation->Reduction 2. Cool and Add Reductant Quench Quench with Water Reduction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Dissolve Dissolve in Diethyl Ether Concentrate->Dissolve Precipitation Add HCl in Ether Dissolve->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Product This compound HCl Isolation->Final_Product

Figure 1: Synthetic workflow for this compound hydrochloride.

Step 1: Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in anhydrous methanol (20 mL).

  • To this solution, add furfurylamine (0.97 g, 10.0 mmol, 1.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2][3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours.

Step 3: Work-up and Purification of the Free Base

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a 250 mL separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine in anhydrous diethyl ether (30 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford this compound hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
Appearance White to off-white solid
Melting Point To be determined
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the furan, methoxyphenyl, and methanamine protons.
¹³C NMR Consistent with the proposed structure, showing the expected number of carbon signals.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 204.1019 for the free base.
IR Spectroscopy Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C=C bonds.
  • ¹H NMR (DMSO-d₆): A broad singlet for the N-H protons (amine salt), aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methoxy group around δ 3.8 ppm, and a singlet or multiplet for the benzylic proton.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons in the range of δ 110-160 ppm, the methoxy carbon around δ 55 ppm, and the benzylic carbon.

  • IR (KBr, cm⁻¹): A broad absorption in the range of 2400-2800 cm⁻¹ (amine salt N-H stretch), C-H stretching (aromatic and aliphatic) around 3100-2800 cm⁻¹, C-O stretching around 1250 cm⁻¹, and C=C stretching (aromatic) around 1600-1450 cm⁻¹.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[4][5]

  • Furfurylamine: Flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin. Causes severe skin burns and eye damage. Harmful if inhaled.[6][7][8]

  • Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[2][3][9]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. The reductive amination approach is efficient and utilizes readily available starting materials. The provided step-by-step instructions, along with the necessary safety precautions and characterization guidelines, should enable researchers to successfully synthesize this valuable compound for their research endeavors.

References

  • Sodium borohydride - Safety Data Sheet. (URL not provided in search results)
  • Safety Data Sheet - Merck Millipore. (URL not provided in search results)
  • Furfurylamine - Safety Data Sheet - ChemicalBook. (URL not provided in search results)
  • FURFURYLAMINE CAS No 617-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not provided in search results)
  • 111530 - Sodium borohydride powder - Safety Data Sheet. (URL not provided in search results)
  • FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS - Loba Chemie. (URL not provided in search results)
  • Sigma-Aldrich - Safety Data Sheet. (URL not provided in search results)
  • Safety Data Sheet: Sodium borohydride - Carl ROTH. (URL not provided in search results)
  • SAFETY DATA SHEET - TCI Chemicals. (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided in search results)
  • PubChemLite - this compound (C12H13NO2). [Link]

  • Reductive Amination - Chemistry Steps. [Link]

Sources

Troubleshooting & Optimization

Preventing furan ring opening during acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This content is structured as a specialized Technical Support Center for researchers working with furan derivatives. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Topic: Preventing Furan Ring Opening During Acid Hydrolysis Ticket Status: Open Support Tier: Senior Application Scientist

Diagnostic & Triage

Start Here. Before modifying your reaction conditions, determine your risk profile using the decision matrix below. Furan rings are acid-sensitive "ticking time bombs," but their stability depends heavily on substitution patterns.[1]

Triage Workflow: Risk Assessment

FuranRiskAssessment Start START: What are you hydrolyzing? Target Target Functional Group Start->Target Ester Ester / Amide Target->Ester Cleaving Ester Acetal Acetal / Ketal / MOM Target->Acetal Cleaving Acetal FuranType Furan Substitution Pattern ElectronRich Electron-Donating (e.g., Alkyl, -OR) FuranType->ElectronRich Activated Ring ElectronPoor Electron-Withdrawing (e.g., -NO2, -CHO) FuranType->ElectronPoor Deactivated Ring Ester->FuranType Acetal->FuranType MedRisk MODERATE RISK Use Buffered Acid (PPTS) or Trans-acetalization. Acetal->MedRisk If Electron-Rich HighRisk CRITICAL RISK Ring opening likely < pH 4. Use Enzymatic/Basic methods. ElectronRich->HighRisk LowRisk LOW RISK Standard mild acid OK. Monitor Time/Temp. ElectronPoor->LowRisk

Figure 1: Diagnostic decision tree for selecting hydrolysis conditions based on substrate electronics.

The Knowledge Base: Why Reactions Fail

The "Black Tar" Phenomenon Users often report their reaction mixture turning black or forming an insoluble resin. This is not simple decomposition; it is an acid-catalyzed polymerization initiated by ring opening.[1]

The Failure Mechanism (The "Why")

The furan ring is an electron-rich enol ether disguised as an aromatic system. In aqueous acid, it does not behave like benzene; it behaves like a masked 1,4-dicarbonyl .

Key Pathway:

  • Protonation: The critical failure point is the protonation of the

    
    -carbon (C2 or C5).
    
  • Nucleophilic Attack: Water attacks the resulting cation.

  • Ring Scission: The hemiacetal intermediate collapses, opening the ring to form reactive dicarbonyls (e.g., levulinic aldehyde derivatives).

  • Polymerization: These dicarbonyls rapidly undergo aldol condensations, leading to "humins" (dark tar).

Stability Data: Substituent Effects
Substituent TypeElectronic EffectAcid StabilityRecommended pH Limit
Alkyl (Methyl, Ethyl) Electron Donating (+I)Very Low pH > 4.5
Alkoxy (-OMe, -OBn) Strong Donor (+M)Critical pH > 6.0 (Avoid Acid)
Hydroxymethyl Weak DonorLow pH > 4.0
Aldehyde/Ketone Withdrawing (-M)Moderate pH > 1.0
Nitro/Sulfonyl Strong WithdrawingHigh pH < 1.0 Tolerated

Validated Protocols (The "How")

Protocol A: Enzymatic Hydrolysis (The "Gold Standard" for Esters)

Best For: Cleaving esters in the presence of highly sensitive, electron-rich furans (e.g., 2-methylfuran derivatives). Why it works: Enzymes operate at neutral pH (7.0), completely bypassing the protonation mechanism that destroys the ring.

Materials:

  • Immobilized Lipase (e.g., Candida antarctica Lipase B / Novozym 435).

  • Phosphate Buffer (pH 7.0, 0.1 M).

  • Organic Co-solvent (Acetonitrile or THF).

Step-by-Step:

  • Dissolve: Dissolve 1.0 mmol of furan-ester in 5 mL of Acetonitrile.

  • Buffer: Add 45 mL of Phosphate Buffer (pH 7.0). Note: Ensure a single phase or stable emulsion.

  • Catalyst: Add 50-100 mg of Immobilized Lipase B (approx. 10-20% w/w relative to substrate).

  • Incubate: Stir gently at 30°C . Do not heat above 40°C as this degrades the enzyme.

  • Monitor: Check TLC every 2 hours.

  • Workup: Filter off the enzyme beads (reusable). Extract the aqueous phase with Ethyl Acetate.

  • Result: Quantitative hydrolysis with 100% furan ring retention.

Protocol B: PPTS-Catalyzed Deprotection (For Acetals/THP)

Best For: Removing acetals, ketals, or THP ethers when enzymatic methods are not applicable. Why it works: Pyridinium p-toluenesulfonate (PPTS) is a weak acid buffer (pH ~4.5 in ethanol) that provides just enough acidity to activate the acetal but not enough to protonate the furan C-alpha position.

Materials:

  • PPTS (Pyridinium p-toluenesulfonate).

  • Solvent: Ethanol or Methanol (Wet).

Step-by-Step:

  • Dissolve: Dissolve substrate in Ethanol (0.1 M concentration).

  • Catalyst: Add 0.1 equivalents (10 mol%) of PPTS.

  • Heat: Warm to 55°C. Kinetic control is key here; do not reflux unless necessary.

  • Scavenger (Optional): If the furan is extremely sensitive, perform the reaction in the presence of a ketone scavenger (e.g., acetone) to perform a trans-acetalization rather than hydrolysis, though this is reversible.

  • Quench: Upon completion, add 1-2 drops of Triethylamine (Et3N) before concentrating the solvent. This prevents acid concentration spikes during evaporation.

Troubleshooting & FAQ

Q1: My reaction mixture turned black/tarry within minutes. Is it recoverable?

Answer: Likely not. The black color indicates the formation of humins (polymers) derived from the ring-opened 1,4-dicarbonyl species.

  • Root Cause: Acid concentration was too high, or the temperature was uncontrolled.

  • Corrective Action: Repeat the experiment using Protocol A (Enzymatic) if possible. If acid is required, switch to a biphasic system (e.g., CH2Cl2 / Aqueous HCl) to extract the product immediately upon formation, or use a weaker acid like Oxalic Acid.

Q2: Can I use Lewis Acids (e.g., FeCl3, AlCl3) instead of Brønsted acids?

Answer: Proceed with extreme caution.

  • The Trap: Many Lewis acids (especially Fe(III) salts) hydrolyze in water to generate protons, effectively acting as strong Brønsted acids (pH < 2).

  • The Fix: If you must use a Lewis Acid, use anhydrous conditions with a nucleophilic scavenger (e.g., ethanethiol) to cleave esters/ethers via nucleophilic attack rather than hydrolysis. However, Bi(OTf)3 has been reported as a milder alternative for acetal hydrolysis in aqueous media.

Q3: How do I remove a Boc group without destroying the furan?

Answer: This is challenging because Boc removal usually requires strong acid (TFA/HCl).

  • Strategy: Use a "scavenger-rich" cocktail. Use a lower concentration of TFA (10-20% in DCM) and add Triethylsilane (TES) . While TES is typically a cation scavenger, the non-aqueous environment helps prevents the water-attack step of the furan ring opening.

  • Alternative: Use TMSOTf / 2,6-lutidine followed by mild aqueous workup.

Visualizing the Danger Zone

Understanding the mechanism allows you to intervene. The diagram below illustrates the "Point of No Return."

FuranDegradation cluster_prevention Prevention Strategies Furan Intact Furan (Substrate) Protonation C-alpha Protonation (Rate Limiting Step) Furan->Protonation H+ (Acid) Cation Resonance Stabilized Cation Protonation->Cation WaterAttack Nucleophilic Attack (+ H2O) Cation->WaterAttack Point of Failure RingOpen Ring Opening (Irreversible) WaterAttack->RingOpen Dicarbonyl 1,4-Dicarbonyl (Levulinic precursors) RingOpen->Dicarbonyl Enzymes Enzymatic Hydrolysis (Avoids H+) Enzymes->Protonation Blocks Aprotic Aprotic Solvents (DMSO/DMF)

Figure 2: Mechanistic pathway of acid-catalyzed furan degradation and intervention points.

References

  • Galkin, K. I., & Ananikov, V. P. (2019). Understanding the Stability of Furan Ring in Acidic Media. ChemSusChem . This authoritative review details the stability limits of various furan derivatives and confirms the stabilizing effect of polar aprotic solvents like DMSO.[2]

  • Pellis, A., et al. (2016). Enzymatic hydrolysis of furan-based polyesters. Green Chemistry . Validates the use of Candida antarctica Lipase B (Novozym 435) for hydrolyzing furan esters without ring degradation.

  • Miyazawa, M., et al. (1985). Pyridinium p-toluenesulfonate (PPTS). A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Journal of Organic Chemistry . Establishes PPTS as the standard for mild acid catalysis compatible with acid-sensitive groups.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience). The standard reference for deprotection conditions, confirming the sensitivity of furans to strong mineral acids and suggesting buffered alternatives.

Sources

Technical Support Center: Optimization of Furan-2-yl(2-methoxyphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FUR-OME-001 Support Tier: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Sterically Hindered Furan Amines

Executive Summary & Chemical Strategy

The Challenge: Synthesizing Furan-2-yl(2-methoxyphenyl)methanamine presents a "perfect storm" of conflicting chemical requirements. You are battling two opposing forces:

  • Steric Hindrance (The Yield Killer): The ortho-methoxy group on the phenyl ring creates significant steric bulk, severely retarding imine formation—the rate-limiting step in reductive amination.

  • Acid Sensitivity (The Purity Killer): The furan ring is highly sensitive to Lewis acids and aqueous mineral acids. Standard forcing conditions (high heat, strong acid catalysts) will cause furan ring-opening, polymerization, and "tar" formation.

The Solution: To improve yield, you must abandon standard equilibrium-based methods (e.g., NaBH₃CN/MeOH/AcOH) which are too slow for this steric bulk. Instead, you must utilize a Water-Scavenging Lewis Acid Protocol using Titanium(IV) ethoxide [Ti(OEt)₄]. This reagent serves a dual purpose: it acts as a mild Lewis acid to activate the carbonyl and irreversibly scavenges water to drive the unfavorable equilibrium to the imine without destroying the furan ring.

Decision Matrix: Route Selection

Before starting, verify your pathway using the logic flow below.

RouteSelection cluster_A Route A Optimization cluster_B Route B Optimization Start Start: Select Synthesis Route Chirality Is Enantiopurity Required? Start->Chirality No (Racemic) No (Racemic) Chirality->No (Racemic) Standard Yes (Enantiopure) Yes (Enantiopure) Chirality->Yes (Enantiopure) Pharma Std Racemic Route A: Ti(OEt)4 Mediated Reductive Amination StepA1 1. Ketone + NH3/Amine + Ti(OEt)4 Racemic->StepA1 Chiral Route B: Ellman Auxiliary (t-Butanesulfinamide) StepB1 1. Ketone + Sulfinamide + Ti(OEt)4 Chiral->StepB1 No (Racemic)->Racemic Yes (Enantiopure)->Chiral StepA2 2. Reduction (NaBH4) StepA1->StepA2 StepB2 2. Diastereoselective Reduction StepB1->StepB2 StepB3 3. Acid Cleavage (Mild) StepB2->StepB3

Figure 1: Decision tree for selecting the optimal synthetic route based on stereochemical requirements.

Optimized Protocol: The Titanium(IV) Ethoxide Method

This protocol is designed to overcome the steric hindrance of the 2-methoxyphenyl group while preserving the furan ring.

Reagents & Setup
  • Substrate: Furan-2-yl(2-methoxyphenyl)methanone (Ketone).

  • Amine Source: 7M Ammonia in Methanol (or specific amine if N-substituted).

  • Dehydrating Agent: Titanium(IV) ethoxide (Technical Grade is usually sufficient, but fresh is best).

  • Reductant: Sodium Borohydride (NaBH₄).

  • Atmosphere: Argon or Nitrogen (Critical to prevent furan oxidation).[1]

Step-by-Step Procedure

Step 1: Imine Formation (The Critical Step)

  • In a flame-dried flask under inert atmosphere, dissolve the Ketone (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)₄ (2.0 - 2.5 equiv) . Note: The excess is necessary to scavenge the water produced.

  • Add the Amine source (3.0 - 5.0 equiv) .

  • Stirring: Stir at 60–70°C in a sealed vessel for 12–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the ketone. The 2-OMe group makes this slow; do not rush this step. If the ketone remains, the subsequent reduction will yield the alcohol (major impurity).

Step 2: Reduction

  • Cool the reaction mixture to 0°C (ice bath).

  • Dilute with absolute ethanol (equal volume to THF).

  • Add NaBH₄ (2.0 equiv) portion-wise. Caution: Gas evolution.

  • Allow to warm to room temperature and stir for 2–4 hours.

Step 3: Workup (Furan-Safe)

  • Quench: Pour the mixture into a beaker containing 1M NaOH or aqueous NH₄OH .

    • Why? This precipitates the Titanium as TiO₂.[2] Do not use acidic quench (HCl), or you will open the furan ring.

  • Filtration: Filter the resulting white slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

  • Extraction: Extract the filtrate with EtOAc (3x).

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[3]

Troubleshooting Guide & FAQs

Issue 1: Low Conversion / Recovered Starting Material

Symptom: After the reaction, you isolate mostly the starting ketone. Root Cause: The steric bulk of the 2-methoxyphenyl group prevented the imine from forming. The reduction step then had nothing to reduce (or reduced the ketone to alcohol if not careful). Fix:

  • Increase Ti(OEt)₄: Bump to 3.0 equivalents.

  • Switch Solvent: Use neat Ti(OEt)₄ as the solvent if possible, or minimal Toluene at higher reflux (100°C) before adding the reductant.

  • Microwave: Microwave irradiation (100°C, 1-2 hours) can overcome the steric barrier for imine formation better than thermal heating.

Issue 2: "Black Tar" Formation

Symptom: The reaction mixture turns dark black/brown and yield is negligible. Root Cause: Furan ring decomposition. This usually happens if:

  • The reaction became acidic.[4]

  • The temperature was too high in the presence of trace oxygen. Fix:

  • Check pH: Ensure the reaction remains neutral or slightly basic.

  • Strict Inert Atmosphere: Furans are prone to oxidative degradation. Degas your solvents.

  • Milder Workup: Ensure the quench is basic (NaOH/NH₄OH), never acidic.

Issue 3: Formation of Alcohol Side Product

Symptom: You isolated Furan-2-yl(2-methoxyphenyl)methanol. Root Cause: Direct reduction of the ketone occurred because the imine had not fully formed. Fix:

  • Pre-formation is Key: Do not add the reducing agent (NaBH₄) until TLC confirms the ketone is consumed. The "One-Pot" procedure must be sequential, not simultaneous.

Comparative Data: Why Ti(OEt)₄?

MethodReagentsSuitability for 2-OMe/FuranRisk Profile
Standard Reductive Amination NaBH₃CN, AcOH, MeOHLow High. Acid opens furan; Sterics prevent imine.
Leuckart-Wallach Formic Acid, Ammonium FormateVery Low High. High heat + Acid = Furan polymerization.
Titanium(IV) Ethoxide Ti(OEt)₄, NaBH₄High Low. Scavenges water, activates sterically hindered carbonyls.
Ellman Auxiliary t-Bu-Sulfinamide, Ti(OEt)₄High (Chiral) Low. Best for enantioselective synthesis.

Visual Troubleshooting Workflow

Troubleshooting Problem Problem: Low Yield / Impurities CheckTLC Check TLC/LCMS before Reduction Problem->CheckTLC KetonePresent Starting Ketone Persists CheckTLC->KetonePresent NewSpot New Spot (Imine) Formed CheckTLC->NewSpot DarkTar Dark Tar / Polymerization CheckTLC->DarkTar Action1 Steric Issue: 1. Increase Ti(OEt)4 2. Increase Temp/Time 3. Use Microwave KetonePresent->Action1 Action2 Reduction Issue: 1. Ensure dry solvents 2. Use NaBH4 at 0°C NewSpot->Action2 Action3 Stability Issue: 1. Exclude O2 (Argon) 2. Avoid Acidic Workup 3. Lower Temp DarkTar->Action3

Figure 2: Diagnostic workflow for identifying yield loss during synthesis.

References

  • Titanium(IV)

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the mechanism of Ti(IV) alkoxides as water scavengers and Lewis acids for hindered ketones.
    • (General reference for Ti-mediated amination).

  • Furan Stability & Synthesis: Keegstra, M. A. (1992). "Schiff bases of furan-2-carboxaldehyde." Tetrahedron. Context: Discusses the sensitivity of furan rings in acidic media and the necessity of neutral/basic conditions.
  • Ellman Auxiliary (Chiral Route)

    • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
    • Context: The definitive guide for using sulfinamides with Ti(OEt)₄ for chiral amine synthesis.
  • Steric Hindrance in Reductive Amination

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
    • Context: While focusing on NaBH(OAc)3, this paper highlights the limitations of standard reagents with sterically hindered ketones.

Sources

Technical Support Center: Purification of Furan-2-yl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Furan-2-yl amines are privileged scaffolds in medicinal chemistry and materials science, serving as crucial building blocks for a wide range of biologically active compounds and functional materials. However, their purification presents unique challenges. The basicity of the amine functionality often leads to strong interactions with acidic stationary phases like silica gel, resulting in poor separation, peak tailing, and potential degradation. Furthermore, the furan ring itself can be sensitive to acidic conditions or oxidation, complicating the isolation of the target compound in high purity and yield.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of furan-2-yl amines. It combines field-proven insights with scientifically grounded protocols to help you navigate common challenges and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing furan-2-yl amines?

A1: Impurities are highly dependent on the synthetic route. For instance, in reductive amination of furfural derivatives, common byproducts include unreacted starting aldehyde, the corresponding alcohol from over-reduction, and imine intermediates.[1] In coupling reactions like Buchwald-Hartwig amination, you may find homocoupled byproducts or dehalogenated starting materials.[2] It is also common to have oligomeric or polymeric materials, especially if the furan ring opens or polymerizes under the reaction conditions.

Q2: My furan-2-yl amine appears to be degrading during purification on a silica gel column. What's happening and what can I do?

A2: Degradation on silica gel is a frequent issue. The acidic silanol groups (Si-OH) on the silica surface can catalyze the decomposition of sensitive molecules. The furan ring, in particular, can be susceptible to acid-catalyzed ring-opening or polymerization. To mitigate this, you can "deactivate" the silica by adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[3][4] Alternatively, switching to a more inert stationary phase like neutral alumina or a functionalized silica gel may be beneficial.[3]

Q3: How do I choose the best primary purification method for my furan-2-yl amine?

A3: The choice depends on the physical properties of your compound and its impurities.

  • Flash Column Chromatography: This is the most versatile method, especially for non-volatile oils or solids where impurities have a different polarity. It is highly adaptable through the use of different solvent systems and stationary phases.[5][6]

  • Distillation: This method is ideal for thermally stable, volatile liquids with boiling points significantly different from impurities. Vacuum distillation can be used for higher-boiling or less stable compounds.[7]

  • Recrystallization: This is the best method for obtaining highly pure crystalline solids. If your amine is an oil, converting it to a crystalline salt (e.g., a hydrochloride salt) can make recrystallization possible.[8]

Q4: What are the recommended storage conditions for purified furan-2-yl amines?

A4: Many furan-2-yl amines are sensitive to air, light, and heat. Some are known to be unstable and can change color from yellow to brown upon storage, indicating degradation.[9] For long-term storage, it is best to keep the purified amine under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer at -20 °C). If the compound is particularly unstable, storing it as a more stable salt form (e.g., HCl salt) is a good strategy.

Purification Strategy Decision Guide

This diagram provides a logical workflow for selecting an appropriate purification strategy for your crude furan-2-yl amine.

G Purification Strategy Decision Tree for Furan-2-yl Amines A Crude Furan-2-yl Amine B Is the product a solid? A->B C Attempt Recrystallization B->C Yes F Is the product an oil or an impure solid? B->F No D Is it successful? C->D E Pure Crystalline Product D->E Yes D->F No G Is the product thermally stable and volatile? F->G J Consider Salt Formation to induce crystallization F->J Alternative Path H Purify by (Vacuum) Distillation G->H Yes I Purify by Flash Column Chromatography G->I No J->C

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of furan-2-yl amines in a problem-cause-solution format.

Problem 1: Severe streaking or tailing of the amine on a silica gel column.
  • Primary Cause: Strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface. This causes a portion of the amine to bind strongly, eluting slowly and creating a "streak" or "tail".[3][4]

  • Solution Workflow:

    G Troubleshooting Workflow for Amine Streaking on Silica A Observe Streaking in TLC/Column B Step 1: Modify Mobile Phase Add 0.5-2% Triethylamine (TEA) or NH4OH to the eluent. A->B C Does streaking improve? B->C D Step 2: Use Alternative Stationary Phase - Basic or Neutral Alumina - Amine-functionalized Silica C->D No F Problem Resolved Proceed with optimized column. C->F Yes E Step 3: Consider Reversed-Phase (C18) Chromatography with a suitable buffer. D->E

    Caption: Stepwise approach to resolving amine streaking in chromatography.

    The most common first step is to add a competing base to the mobile phase. Triethylamine (TEA) is volatile and easily removed, making it a popular choice. Adding 0.5-2% (v/v) of TEA to your solvent system can neutralize the active sites on the silica, leading to symmetrical peaks.[3][10]

Problem 2: Low recovery of the product after column chromatography.
  • Primary Cause: Irreversible adsorption or on-column degradation. The same acidic sites that cause tailing can, in more extreme cases, either bind your product so strongly it never elutes or catalyze its decomposition.

  • Solutions:

    • Deactivation: Before loading your sample, flush the column with your mobile phase containing a basic modifier (e.g., 1% TEA in hexanes/ethyl acetate). This pre-neutralizes the silica.

    • Use a More Inert Phase: Switch to neutral alumina, which is less acidic than silica.

    • Reduce Contact Time: Use a shorter, wider column and a faster flow rate to minimize the time your compound spends on the stationary phase.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica or Celite™ and loading it as a dry powder can sometimes improve recovery and resolution compared to liquid loading, which can introduce large amounts of polar solvent that interfere with binding at the top of the column.

Problem 3: The desired amine is an oil and cannot be recrystallized for final purification.
  • Primary Cause: The compound may be inherently non-crystalline at room temperature, or residual impurities are preventing the formation of a crystal lattice.

  • Solution: Salt Formation

    • Amines can be readily converted into crystalline salts (hydrochlorides, sulfates, tartrates, etc.) by reacting them with the corresponding acid. These salts often have much higher melting points and are more likely to be crystalline than the free base.

    • The resulting salt can then be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether, ethanol/water).

    • After purification, the free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., NaHCO₃, NaOH) followed by extraction. See Protocol 2 for a detailed methodology.

Data & Tables

Table 1: Common Synthesis Byproducts & Purification Considerations

Synthetic RouteCommon ByproductsKey Challenge for PurificationRecommended Strategy
Reductive Amination Starting aldehyde, corresponding alcohol, imine intermediateSimilar polarities, potential for co-elutionGradient elution chromatography; derivatization of unreacted aldehyde
Buchwald-Hartwig Amination Homocoupled aniline/furan, dehalogenated starting materialByproducts may have very similar properties to the productCareful optimization of chromatography; recrystallization if possible
Paal-Knorr Synthesis Unreacted dicarbonyl compound, polymeric materialsHigh molecular weight, polar byproductsFiltration to remove polymers; chromatography

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Amine PolarityStationary PhaseBase ModifierSuggested Starting Eluent System
Low to MediumSilica Gel1% TriethylamineHexanes / Ethyl Acetate (Gradient)
Medium to HighSilica Gel1-2% NH₄OH in MeOHDichloromethane / Methanol (Gradient)
Basic, Acid-SensitiveNeutral AluminaNone initially requiredHexanes / Ethyl Acetate (Gradient)
Highly PolarReversed-Phase C180.1% Formic Acid or TFAWater / Acetonitrile (Gradient)

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol describes a standard procedure for purifying a furan-2-yl amine that exhibits tailing on silica gel.

  • Prepare the Mobile Phase: Select an appropriate solvent system based on TLC analysis (e.g., 80:20 Hexanes:Ethyl Acetate). To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% v/v. Prepare a sufficient volume for the entire purification.

  • Pack the Column: Prepare a slurry of silica gel in the TEA-modified mobile phase. Pour the slurry into the column and use pressure to pack the bed firmly and evenly.

  • Equilibrate the Column: Run 2-3 column volumes of the TEA-modified mobile phase through the packed column to ensure the entire stationary phase is equilibrated and deactivated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude furan-2-yl amine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude material) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution: Begin eluting the column with the prepared mobile phase. If necessary, a gradient of increasing polarity (while maintaining 1% TEA throughout) can be used to elute the product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Workup: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89 °C, so it is easily removed with the solvent.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation and Recrystallization

This protocol is for purifying a basic furan-2-yl amine that is an oil or difficult to crystallize as a free base.

  • Dissolution: Dissolve the crude or partially purified furan-2-yl amine (free base) in a minimal amount of a non-polar, anhydrous solvent in which the HCl salt is insoluble. Anhydrous diethyl ether or ethyl acetate are common choices.

  • Salt Formation:

    • While stirring the solution, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise.

    • A precipitate (the HCl salt of your amine) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of the Crude Salt:

    • Collect the solid salt by vacuum filtration.

    • Wash the solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove non-basic impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Select an appropriate solvent system for recrystallization (e.g., methanol/ether, ethanol, or isopropanol). Dissolve the crude salt in the minimum amount of the hot solvent, then allow it to cool slowly to form crystals.

    • Collect the pure crystalline salt by vacuum filtration and dry thoroughly.

  • (Optional) Regeneration of the Free Base:

    • Dissolve the purified salt in water.

    • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the solution is basic (check with pH paper).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure furan-2-yl amine free base.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion.
  • Furan synthesis. Organic Chemistry Portal. [Link]

  • A Study of 2-Aminofurans. ResearchGate. [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Synthesis of Novel Furan Derivatives. Scribd. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Royal Society of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

Sources

Technical Support Center: Furan-2-yl(2-methoxyphenyl)methanamine Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Furan-2-yl(2-methoxyphenyl)methanamine. This document is designed for our research, scientific, and drug development partners who are actively working with this compound. Understanding the stability profile of this molecule is paramount for ensuring experimental reproducibility, accuracy, and the integrity of your results. The inherent reactivity of the furan moiety presents unique challenges that, when properly understood and managed, can be effectively navigated. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to support your success.

Part 1: The Chemical Basis of Instability

This compound possesses two key structural features that dictate its stability in solution: the furan ring and the benzylic amine group.

  • The Furan Moiety: An Acid-Labile Heterocycle The furan ring is an electron-rich aromatic system, but it is notably unstable under acidic conditions.[1] The primary degradation pathway is an acid-catalyzed hydrolysis that leads to ring-opening, ultimately forming dicarbonyl compounds.[1] This process is typically initiated by the protonation of the carbon atom adjacent to the oxygen (the α-carbon), which is often the rate-limiting step.[1] Electron-releasing groups on the furan ring can exacerbate this instability by promoting polymerization and other side reactions upon protonation.[2]

  • The Role of the Substituents The (2-methoxyphenyl)methanamine portion of the molecule introduces additional considerations. The amine group is basic and will be readily protonated in acidic media. This protonated form may influence the electronic properties and, consequently, the stability of the adjacent furan ring. The methoxy group on the phenyl ring is generally considered electron-donating through resonance, which can influence the overall electronic character of the molecule.[3][4]

Caption: General acid-catalyzed degradation pathway of the furan ring.

Part 2: Troubleshooting Common Stability Issues

This section is structured to provide direct answers and actionable solutions to problems you may encounter during your experiments.

Question: My sample shows new peaks on an HPLC/LC-MS analysis after being stored in solution. What is happening?

  • Symptom: The appearance of one or more new peaks, often with different retention times and mass-to-charge ratios, in a previously pure sample.

  • Possible Cause: This is a classic sign of chemical degradation. Given the structure of this compound, the most likely culprits are acid-catalyzed hydrolysis, oxidation, or photodegradation.

    • Acidic Hydrolysis: If the solution was stored in a non-neutral solvent (e.g., unbuffered water/methanol) or exposed to acidic conditions, the furan ring may have opened.[1]

    • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation products.[5]

    • Photodegradation: Exposure to ambient or UV light can induce degradation, especially for aromatic systems.[5]

  • Recommended Action:

    • Review Storage Conditions: Verify that the solution was stored protected from light (amber vial), at a low temperature (-20°C or below), and under an inert atmosphere (argon or nitrogen) if possible.[5]

    • Check Solvent pH: Ensure the solvent used is aprotic (e.g., DMF, acetonitrile) and anhydrous. Polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives.[6][7] Avoid protic solvents like water or alcohols for long-term storage.[1]

    • Characterize Degradants: Use LC-MS/MS or other appropriate analytical techniques to identify the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase in mass may suggest oxidation, while fragmentation may point to ring cleavage).

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the compound under controlled acidic, basic, oxidative, and photolytic conditions (see Protocol 1). This will help you definitively identify the peaks observed in your stored sample.[8][9]

TroubleshootingWorkflow Start Symptom: New peaks in chromatogram CheckStorage Review Storage History: - Solvent & pH - Temperature - Light Exposure - Atmosphere Start->CheckStorage AnalyzeDegradants Characterize New Peaks (e.g., LC-MS/MS) CheckStorage->AnalyzeDegradants Decision Cause Identified? AnalyzeDegradants->Decision ImplementChanges Implement Corrective Actions: - Use aprotic solvent - Store at -20°C in dark - Use inert gas Decision->ImplementChanges Yes ForceDegradation Perform Forced Degradation Study (Protocol 1) to confirm degradant identity Decision->ForceDegradation No / Unsure End Problem Resolved ImplementChanges->End ForceDegradation->ImplementChanges

Caption: Troubleshooting workflow for identifying unknown degradation products.

Question: My reaction yields are inconsistent, and I suspect my starting material is degrading during workup or purification. Is this possible?

  • Symptom: Lower-than-expected yields in reactions where this compound is a starting material, especially after aqueous workups or silica gel chromatography.

  • Possible Cause: Yes, this is highly likely. The compound's sensitivity to acid is a major factor during common downstream processing steps.

    • Aqueous Acid Washes: Using acidic solutions (e.g., 1M HCl) during workup to remove basic impurities will cause significant degradation of the furan ring.[1]

    • Silica Gel Chromatography: Standard silica gel is inherently acidic and can be sufficient to catalyze the degradation of sensitive furan-containing molecules on the column.[1]

  • Recommended Action:

    • Avoid Strong Acids: During workup, use milder acidic washes (e.g., saturated ammonium chloride) or avoid them altogether if possible. Always minimize the contact time with any aqueous acid.

    • Neutralize Chromatography Media: For purification, use deactivated or neutral silica gel. Alternatively, you can add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent to neutralize the acidic sites on the silica.[1]

    • Consider Alternatives: If possible, explore other purification methods like crystallization or distillation that do not involve acidic stationary phases.

Part 3: Proactive Stability Assessment: Protocols & Methodologies

To ensure the reliability of your experimental data, a proactive approach to stability testing is essential. Forced degradation (or stress testing) is the industry-standard method for understanding degradation pathways and developing stability-indicating analytical methods.[9][10]

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound under various stress conditions to identify potential degradation products and pathways.[5][8]

Objective: To investigate the intrinsic stability of this compound and validate the stability-indicating power of the chosen analytical method (e.g., HPLC-UV/MS).

Methodology:

  • Prepare Stock Solution: Create a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (stock solution diluted with the initial mobile phase) stored at 5°C.

  • Incubate: Store the stressed samples for a defined period (e.g., 24 hours). The goal is to achieve approximately 5-20% degradation.[8] If degradation is too rapid or slow, adjust the time or stressor concentration accordingly.

  • Quench & Analyze: Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and mass of any new peaks.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.To simulate acidic environments and identify products of furan ring-opening.[5]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.To assess stability in basic conditions.[5]
Oxidative Degradation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at RT, protected from light.To identify potential oxidation products.[5]
Thermal Degradation Store an aliquot of the stock solution at 60-80°C.To evaluate the impact of heat on stability.
Photodegradation Expose an aliquot of the stock solution to a calibrated light source (ICH Q1B).To assess light sensitivity and identify photodegradants.
Hypothetical Data Summary

The results of a forced degradation study can be summarized to provide a clear stability profile.

Table 2: Example Stability Profile of this compound

Stress Condition% Degradation (Example)Major Degradation Products (Hypothetical m/z)
0.1 M HCl, 60°C, 24h18.5%m/z = [M+H-18]+ (Ring-opened species)
0.1 M NaOH, 60°C, 24h3.2%Minor unidentified peaks
3% H₂O₂, RT, 24h8.9%m/z = [M+H+16]+ (Oxidized species)
80°C, 24h1.5%No significant degradation
Photolytic (ICH Q1B)4.5%Minor unidentified peaks

Part 4: Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway I should be concerned about?

    • A1: Acid-catalyzed hydrolysis of the furan ring is the most significant and rapid degradation pathway.[1] Exposure to even mildly acidic conditions can lead to substantial sample loss.

  • Q2: Which solvents should I absolutely avoid for storing this compound?

    • A2: Avoid aqueous acidic solutions and protic solvents like water and methanol for anything other than immediate, short-term use.[1][11] These can participate in and accelerate the degradation of the furan ring.

  • Q3: How can I confirm my analytical method is "stability-indicating"?

    • A3: A method is considered stability-indicating if it can accurately measure the decrease in the active compound's concentration due to degradation and separate the degradation products from the parent compound. Performing a forced degradation study (Protocol 1) and demonstrating baseline separation between the parent peak and all degradant peaks is the standard way to validate this.[8][10]

  • Q4: Are there any analytical techniques best suited for furan-containing compounds?

    • A4: Reverse-phase HPLC with UV and Mass Spectrometric (MS) detection is ideal. HPLC-UV allows for quantification, while MS provides critical structural information about the degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for analyzing furan derivatives.[12][13]

References

  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions. BenchChem Technical Support.
  • Chemisty LibreTexts. (2020). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Chemistry Stack Exchange. (2016).
  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values.
  • MDPI. (2022).
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Methoxy group.
  • PMC. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
  • Taylor & Francis. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • Pharmaceutical Technology. (2016).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • BenchChem. (n.d.). Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Veeprho. (2020).
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.

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Technical Support Hub: Furfurylamine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FA-OX-PROT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Topic: Troubleshooting Oxidative Degradation of Furfurylamines

Executive Summary

Furfurylamines (CAS: 617-89-0) are high-value intermediates in pharmaceutical synthesis (e.g., Furosemide) and polymer chemistry. However, they present a dual-instability profile: the electron-rich furan ring is susceptible to oxidative ring-opening, while the primary amine is prone to N-oxidation and carbamate formation (CO₂ absorption).

This guide addresses the "black tar" phenomenon common in aged samples, the loss of stoichiometry in acidic media, and rigorous purification protocols.

Module 1: The "Black Bottle" Scenario (Storage & Handling)

User Complaint: "My bottle of furfurylamine was colorless when purchased but has turned dark brown/black after three months. Is it usable?"

Diagnosis: Autoxidative Polymerization

The darkening is not merely a cosmetic issue; it indicates the formation of conjugated polyenes derived from furan ring opening. Unlike simple amines that yellow due to N-oxide formation, furfurylamines degrade via a radical chain reaction or singlet oxygen (


) attack on the furan ring, leading to ring-opening and subsequent polymerization (humins).
Troubleshooting Protocol
ObservationRoot CauseRemediationPrevention
Yellow Liquid Early-stage N-oxidation or trace photo-oxidation.Distillable. Purity is likely >95%.[1][2]Store under Ar/N₂.
Brown/Black Liquid Advanced ring-opening polymerization.Purification Required. Significant loss of titer.Exclude light & O₂.
Viscous/Tar Complete resinification.Discard. Recovery is chemically inefficient.Add stabilizer (BHT).
Corrective Action: Rescue Distillation Protocol

Do not attempt to use dark furfurylamine in sensitive catalysis; the oligomers act as catalyst poisons.

  • Setup: Short-path distillation apparatus.

  • Additives: Add KOH pellets (1-2%) to the boiling flask to inhibit acid-catalyzed polymerization during heating and to break any carbamates formed from CO₂ absorption.

  • Conditions: Distill under reduced pressure.

    • Target: 55–60 °C at 15 mmHg (Avoid heating >100 °C at atm pressure to prevent thermal decomposition).

  • Collection: Discard the first 5% (fore-run). Collect the colorless main fraction under Argon.

  • Storage: Immediately seal in amber glass with a PTFE-lined cap under inert atmosphere. Store at 2–8 °C.

Module 2: Reaction Optimization (Chemical Stability)

User Complaint: "I am running a reductive amination, but my yield is low and the reaction mixture turned into a black sludge."

Diagnosis: Acid-Catalyzed Ring Opening

The furan ring acts as an enol ether equivalent. In the presence of strong Bronsted acids or Lewis acids, the furan ring undergoes protonation at the C2 or C5 position, leading to the "Achmatowicz-type" ring opening. This generates reactive 1,4-dicarbonyls (levulinaldehyde derivatives) which rapidly polymerize with the free amine.

Critical Control Points
  • pH Limit: Avoid pH < 4.0. The degradation rate increases logarithmically with acidity.

  • Scavengers: If the reaction involves oxidative conditions, use radical scavengers (e.g., BHT) if they do not interfere with the mechanism.

  • Solvent Choice: Avoid halogenated solvents (DCM/CHCl₃) that may contain trace HCl. Preferred solvents are anhydrous THF or Toluene.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanism by which Furfurylamine degrades under oxidative or acidic stress, leading to the "black tar" (Polymer).

Furfurylamine_Degradation FA Furfurylamine (Colorless) Endo Endoperoxide Intermediate FA->Endo Singlet Oxygen (1O2) Photo-oxidation AcidPath Acid Catalysis (H+) FA->AcidPath pH < 4 RingOpen Ring Opening (1,4-Dicarbonyls) Endo->RingOpen Rearrangement Polymer Conjugated Polymer (Black Tar/Humins) RingOpen->Polymer Condensation w/ Amine (Maillard-type) AcidPath->RingOpen Hydrolysis

Figure 1: Mechanistic pathways for oxidative and acid-catalyzed degradation of furfurylamine.

Module 3: Analytical "Ghost Peaks" (Quality Control)

User Complaint: "My NMR shows a broad hump in the baseline and missing aromatic protons."

FAQ: Interpreting the Spectra of Degraded Samples

Q: Why do I lose the aromatic signals? A: The furan ring protons (typically


 6.2–7.4 ppm) disappear because the ring opens. The resulting alkene protons shift upfield and broaden due to oligomerization.

Q: What is the sharp peak at ~8.0 ppm? A: If you see a new aldehyde peak, it suggests oxidative cleavage to furfural (reversal of reductive amination) or formation of formyl-amides via oxidative degradation.

Q: How do I quantify purity? A: Do not rely on UV-Vis, as the extinction coefficient of the colored impurities is massive; even 0.1% impurity looks "black." Use qNMR (Quantitative NMR) with an internal standard (e.g., dimethyl sulfone) to determine weight-percent purity.

Summary of Best Practices

  • Exclude Light: Always use amber glassware. Light generates singlet oxygen which attacks the furan diene system.[3]

  • Exclude Acid: Neutralize workups immediately. Never store in acidic solution.

  • Exclude Air: Store under Argon. The amine absorbs CO₂ to form carbamates (white precipitate), while O₂ attacks the ring.

  • Distill Fresh: For catalytic applications, freshly distilled material is non-negotiable.

References

  • Koo, S., et al. (2021).[4] Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Reactions. (2016). Oxidative Cleavage of Furans. Retrieved from [Link]

Sources

Technical Guide: Optimizing Reductive Amination for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge

In drug discovery, introducing steric bulk (e.g., gem-dimethyl groups, ortho-substituted aromatics) is a common strategy to improve metabolic stability or receptor selectivity. However, this creates a "Steric Wall" in reductive amination.

Standard protocols (MeOH, AcOH, NaBH


CN) often fail with hindered substrates due to two synergistic barriers:
  • Kinetic Inhibition: The nucleophilic attack of the amine on the carbonyl carbon is physically blocked.

  • Thermodynamic Instability: The bulky tetrahedral intermediate and the subsequent imine/iminium species are energetically disfavored, shifting the equilibrium back toward the starting materials.

This guide provides the advanced protocols required to overcome these barriers, moving beyond standard textbook conditions to industrial "power" methods.

The Solution: Titanium(IV) Isopropoxide[1][2][3][4][5][6][7]

For sterically hindered ketones and amines, Titanium(IV) Isopropoxide [Ti(O


Pr)

]
is the industry-standard activator. It serves a dual function that simple acid catalysis cannot match:
  • Lewis Acid Activation: It coordinates with the carbonyl oxygen, increasing electrophilicity without the harshness of strong Brønsted acids.

  • Chemical Water Scavenging: It reacts with the water byproduct of imine formation to form TiO

    
    , effectively driving the unfavorable equilibrium forward (Le Chatelier's principle).
    
Mechanism of Action

The following diagram illustrates the pathway selection. Standard conditions often lead to direct reduction of the ketone (side product) because the imine never forms. Titanium forces the imine formation.

Ti_Mechanism Start Hindered Ketone + Amine Standard Standard Acid (AcOH) Start->Standard Titanium Titanium(IV) Isopropoxide Start->Titanium NoImine Low Imine Conc. (Equilibrium Issue) Standard->NoImine TiComplex Activated Ti-Complex (Water Scavenged) Titanium->TiComplex Dehydration Alcohol Direct Reduction (Alcohol Byproduct) NoImine->Alcohol Reductant attacks Ketone Product Desired Amine (High Yield) TiComplex->Product NaBH4 Addition

Figure 1: Mechanistic divergence between standard acid catalysis and Titanium-mediated protocols.

Decision Matrix: Selecting the Right Condition

Do not use the same hammer for every nail. Select your protocol based on the specific type of hindrance you are facing.

Decision_Matrix Start Analyze Substrate Q1 Is the Ketone Hindered? Start->Q1 Q2 Is the Amine Hindered? Q1->Q2 Yes (t-Butyl/Ortho-sub) CondA Condition A: STAB / DCE / AcOH Q1->CondA No (Aldehyde/Cyclohexanone) CondB Condition B: Ti(OiPr)4 / NaBH4 Q2->CondB No (Primary Amine) CondC Condition C: Microwave / Ti(OiPr)4 Q2->CondC Yes (Secondary/Aniline)

Figure 2: Condition Selection Matrix. STAB = Sodium Triacetoxyborohydride.

Optimized Protocols

Protocol A: The "Bhattacharyya" Method (Titanium/Borohydride)

Best for: Sterically hindered ketones (e.g., acetophenones, adamantanes) with primary or secondary amines.

The Logic: This is a "Two-Step, One-Pot" procedure. We must allow the Titanium to force the imine formation to completion before adding the reducing agent. If you add the reductant too early, you will reduce the unreacted ketone to an alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Ti(O

    
    Pr)
    
    
    
    (1.25 – 1.5 equiv)
  • NaBH

    
     (1.0 equiv) [Note: NaBH
    
    
    
    is preferred over STAB here because the small hydride ion can better access the bulky Ti-complex].
  • Solvent: Absolute Ethanol (preferred) or THF.

Step-by-Step:

  • Complexation: In a dry flask under N

    
    , mix the ketone and amine (neat if liquid, or minimal THF).
    
  • Activation: Add Ti(O

    
    Pr)
    
    
    
    dropwise.
  • Equilibrium Shift: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: If the substrate is extremely hindered, heat to 40–50°C.

  • Dilution: Dilute the viscous mixture with absolute EtOH (approx. 5-10 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH

    
     carefully (exothermic).
    
  • Workup (Critical): The reaction will contain titanium salts that form a gel with water.

    • Add 2N NaOH or NH

      
      OH to quench.
      
    • Filter the resulting white precipitate through Celite. The product is in the filtrate.

Protocol B: The "Abdel-Magid" Method (STAB)

Best for: Moderately hindered systems where acid sensitivity is a concern.

The Logic: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce ketones significantly at room temperature. This allows for a "One-Pot, All-in" approach, but it may be too bulky for the most sterically demanding interfaces.

Reagents:

  • STAB (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

Step-by-Step:

  • Mix ketone and amine in DCE.[3]

  • Add Acetic Acid (catalyst).[3][1]

  • Add STAB immediately.

  • Stir 24h.

  • Quench with saturated NaHCO

    
    .
    

Troubleshooting & FAQ

Symptom: Low Conversion / Starting Material Recovery
Root CauseDiagnosticSolution
Imine formation failure TLC shows only ketone after Step 1.Switch to Protocol A. Standard acidic conditions cannot overcome the steric barrier. The Ti-complex is required.
Wet Solvent Water competes with amine.Use anhydrous solvents and 4Å Molecular Sieves in the reaction mixture.
Extreme Sterics No reaction even with Ti.Microwave Irradiation. Run the Ti(O

Pr)

step at 80–100°C in a microwave vial (neat) for 30 mins before dilution and reduction.
Symptom: Alcohol Byproduct (Direct Reduction)
Root CauseDiagnosticSolution
Premature Reduction Product is the corresponding alcohol, not amine.Enforce the "Two-Step" method. Ensure the imine is fully formed (check via IR or NMR aliquot) before adding the hydride source.
Reductant too small/active Using NaBH

in acidic media.
Switch to NaBH

CN
(Cyanoborohydride) at pH 6, or use STAB. These are more selective for imines over ketones than NaBH

.
Symptom: Gel/Emulsion during Workup
Root CauseDiagnosticSolution
Titanium Hydrolysis White goo prevents separation.The "Celite Cure": Dilute the quenched mixture with EtOAc, add a small amount of water to precipitate TiO

, add Celite, stir for 15 mins, and filter. Do not try to extract the gel directly.

References

  • Bhattacharyya, S. (1995).[4][5] "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[5] Journal of Organic Chemistry.

    • Core citation for the Ti(OiPr)4 / NaBH4 protocol.
  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Core cit
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] Journal of Organic Chemistry.

    • Foundational work on Titanium-mediated amin

Sources

Technical Support Center: Residual Solvent Removal for Oily Furan Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TCH-FA-009 Assigned Specialist: Senior Application Scientist

The Core Problem: "The Viscosity Trap"

You are likely facing a common paradox in furan chemistry: The Viscosity Trap .

Furan amines often emerge from synthesis as viscous, dark oils. While the solvent (DCM, Toluene, THF) is volatile, the high viscosity of your product inhibits the diffusion of solvent molecules to the surface where evaporation occurs. Standard rotary evaporation creates a "skin" on the oil surface, trapping the solvent inside. Furthermore, furan rings are electron-rich and acid-sensitive, making them prone to oxidative degradation or polymerization ("tarring") if heated aggressively or exposed to strong aqueous acids.

This guide provides three validated protocols to break this trap without destroying your sensitive furan ring.

Diagnostic Hub: Select Your Protocol

Before proceeding, determine the stability and nature of your specific furan amine using the decision matrix below.

DiagnosticHub Start START: Characterize Sample IsStable Is the Furan Ring Acid Stable? Start->IsStable SolventType Primary Contaminant? IsStable->SolventType No (Polymerizes w/ Acid) MethodB Method B: Anhydrous Salt Formation (Best for Storage/Purity) IsStable->MethodB Yes (or using Weak Acid) MethodA Method A: Azeotropic Displacement (Best for Toluene/DCM) SolventType->MethodA Toluene / High Boilers MethodC Method C: High-Vac Thin Film (Best for Thermally Fragile) SolventType->MethodC Volatile (DCM/THF)

Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on chemical stability and contaminant type.

Protocol A: Azeotropic Co-Evaporation (The "Chaser" Method)

Best For: Removing high-boiling solvents (Toluene, Xylene) or stubborn traces of DCM trapped in the oil matrix. Mechanism: You introduce a "chaser" solvent that disrupts the oil's viscosity and forms a lower-boiling azeotrope with the contaminant.

The Science

Toluene (bp 110°C) is notoriously difficult to remove from oils. However, Toluene forms a positive azeotrope with Methanol (bp 63.5°C). The azeotrope boils at ~63.8°C and consists of ~68% Methanol and 32% Toluene [1]. By adding Methanol, you lower the energy required to lift the Toluene out of the oil.

Step-by-Step Workflow
  • Dilution: Dissolve your oily furan amine in 5–10 volumes of HPLC-grade Methanol .

    • Why: This breaks the viscosity, allowing trapped toluene to diffuse into the bulk solution.

  • Concentration: Rotovap at 40°C (bath temp) under moderate vacuum (start at 300 mbar, ramp to 50 mbar).

    • Observation: You will see the volume decrease. Do not go to complete dryness yet.

  • The "Chase": Repeat Step 1 and 2 three times .

    • Why: Each cycle creates the azeotrope, statistically depleting the toluene population.

  • Final Strip: For the final cycle, use DCM (Dichloromethane) instead of Methanol.

    • Why: Methanol can hydrogen-bond to amines. DCM displaces the Methanol.

  • High Vacuum: Place the flask on a high-vacuum manifold (Schlenk line) for 4 hours.

Data: Common Azeotropes for Furan Workup

Target Solvent (Contaminant)Chaser SolventAzeotrope BPComposition (approx)
Toluene Methanol63.8°C68% MeOH / 32% Toluene
Water Ethanol78.2°C96% EtOH / 4% Water
Pyridine Toluene110°CCo-distills (non-azeotrope)
DCM Diethyl EtherN/AUse Ether to displace DCM

Protocol B: Anhydrous Salt Formation (The State Change)

Best For: Long-term storage and absolute removal of all solvents. Critical Warning: Furan rings are sensitive to aqueous strong acids (leading to ring opening/polymerization) [2]. NEVER use concentrated aqueous HCl.

The Science

Oils trap solvents; crystal lattices exclude them. By converting the amine to a salt, you force a phase change from liquid to solid. The solvent remains in the mother liquor and can be filtered away.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: MTBE is preferred for industrial scalability and higher boiling point (safer in summer).

  • Acid Addition (Choose One):

    • Option A (Robust): Add 2.0 M HCl in Diethyl Ether dropwise at 0°C under Nitrogen.

    • Option B (Gentle): Add a saturated solution of Oxalic Acid in Ether.

    • Why: Oxalate salts of furan amines are often highly crystalline and non-hygroscopic [3].

  • Precipitation: A solid precipitate should form immediately.

    • Troubleshooting: If it oils out, scratch the glass or add a seed crystal. Sonicate if necessary.

  • Filtration: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

  • Wash: Wash the cake with cold anhydrous ether.

  • Drying: Dry the solid in a vacuum oven at 40°C.

SaltFormation Oil Crude Oily Amine Dissolve Dissolve in Anhydrous Ether/MTBE Oil->Dissolve Acid Add Anhydrous Acid (HCl in Ether or Oxalic Acid) Dissolve->Acid Precipitate Precipitate Forms Acid->Precipitate Filter Filter & Wash Precipitate->Filter

Figure 2: Workflow for converting oily amines to solid salts to exclude solvent.

Protocol C: High-Vacuum Thin Film (The Mechanical Method)

Best For: Thermally unstable compounds where salt formation is impossible.

The Science

Diffusion rate is inversely proportional to viscosity. To remove solvent from a viscous oil, you must maximize surface area and minimize path length. A simple flask on a manifold is inefficient because the solvent at the bottom of the flask cannot reach the surface.

Step-by-Step Workflow
  • Vessel Selection: Use a large round-bottom flask (e.g., put 1g of product in a 100mL or 250mL flask).

    • Why: You want to coat the walls, creating a thin film.

  • Rotation: Connect to a rotary evaporator, but do not use the water bath yet.

  • High Vac Connection: Instead of the standard rotovap pump, connect a high-vacuum oil pump (Schlenk line pump) via a secondary dry-ice trap.

    • Safety: The secondary trap is mandatory to protect your pump from solvent ingestion.

  • Spin & Heat:

    • Spin at maximum rpm (creates the thin film).

    • Slowly raise the bath temperature to 30–35°C .

    • Why: Gentle heat lowers viscosity; spinning maximizes surface area.

  • Inert Backfill: When finished, backfill with Nitrogen/Argon. Do not introduce air to hot furan amines (oxidation risk).

Regulatory Context (Why this matters)

Drug development requires strict adherence to ICH Q3C (R8) guidelines. Furan amines are often intermediates, but carryover solvents can affect downstream steps.

SolventICH ClassLimit (ppm)Reason for Concern
Benzene Class 12Carcinogen (Avoid completely)
Toluene Class 2890Neurotoxicity
Methanol Class 23000Ocular toxicity
DCM Class 2600Carcinogenicity suspicion
2-MTHF Class 350 mg/day*Per Q3C (R8) update [4]

Troubleshooting & FAQ

Q: My product turned black during salt formation. What happened? A: You likely used aqueous acid or the acid concentration was too high. Furan rings are acid-sensitive "masked" 1,4-dicarbonyls. In the presence of strong acid and water, they hydrolyze and polymerize (resinification). Solution: Switch to anhydrous Oxalic Acid or Fumaric Acid.

Q: The oil "bumps" violently on the high-vac line. A: The oil has trapped pockets of solvent. Solution: Use a magnetic stir bar inside the flask while pulling vacuum. Stirring mechanically breaks the surface tension. Alternatively, use the "Spin & Heat" method (Protocol C).

Q: NMR shows solvent peaks, but the integration isn't changing anymore. A: You have reached the diffusion limit of the oil. You cannot "suck" the solvent out anymore; you must displace it. Solution: Switch to Protocol A (Azeotropic Co-evaporation) using Methanol or Pentane to physically displace the trapped solvent molecules.

References

  • Separation of the Azeotropic Mixture Methanol and Toluene. ACS Omega, 2021.

  • Troubleshooting unexpected side products in furan amine synthesis. BenchChem Technical Guides.

  • Forming oxalate salts of amines. ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation, 2021.[1][2]

Sources

Technical Support Center: Enantiomeric Separation of Furan-2-yl(2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of furan-2-yl(2-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and extensive field experience with chiral aromatic amines.

Introduction

This compound is a chiral amine with significant potential as a building block in medicinal chemistry. The furan and methoxyphenyl moieties introduce a unique combination of electronic and steric properties, making the separation of its enantiomers a critical step for pharmacological and toxicological studies. This guide provides a systematic approach to developing and troubleshooting HPLC methods for this specific separation.

Troubleshooting Guide

This section addresses common issues encountered during the enantiomeric separation of this compound.

Issue 1: No Enantiomeric Separation (Single Peak)

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1][2] For aromatic amines like this compound, polysaccharide-based CSPs are a primary choice due to their broad applicability.

    • Recommendation: Start with an amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector. These are known to be effective for aromatic amines.[1][3] If that fails, a cellulose-based equivalent should be screened.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.

    • Recommendation: In normal phase mode, begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the modifier percentage from 10% to 40%. Ethanol is sometimes found to provide better peak efficiency and resolution for normal-phase separations.[4]

  • Lack of Necessary Additives: The basic nature of the amine can lead to strong interactions with the CSP, potentially preventing enantiomeric recognition.

    • Recommendation: Introduce a basic additive to the mobile phase. A common starting point is 0.1% diethylamine (DEA) or triethylamine (TEA).[3] This will compete with the analyte for active sites on the stationary phase, often improving peak shape and enabling separation. In some cases, a combination of an acid and a base (e.g., 0.05% trifluoroacetic acid and 0.05% triethylamine) can provide the best results.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Secondary Interactions: The primary amine can interact with residual silanols on the silica backbone of the CSP, leading to peak tailing.

    • Recommendation: As with the lack of separation, the addition of a basic modifier like 0.1% DEA is typically effective in mitigating these secondary interactions.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Recommendation: Reduce the sample concentration and/or the injection volume. A good starting point is a concentration of 0.5-1.0 mg/mL and an injection volume of 5-10 µL.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Irreproducible Results (Shifting Retention Times)

Possible Causes and Solutions:

  • Insufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require extended equilibration times to ensure a stable environment.[3]

    • Recommendation: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. Ensure a stable baseline is achieved.

  • Mobile Phase Instability: The composition of the mobile phase, especially the concentration of volatile additives, can change over time due to evaporation.

    • Recommendation: Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered to minimize evaporation.

  • Temperature Fluctuations: Column temperature can affect retention times and even selectivity.[6]

    • Recommendation: Use a column oven to maintain a constant and controlled temperature (e.g., 25 °C).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for this compound?

A1: A systematic screening approach is recommended. Based on the structure, a polysaccharide-based CSP is the most logical starting point.

Recommended Starting Conditions:

ParameterRecommendation
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Isopropanol (80:20 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

This starting point provides a high probability of observing at least partial separation, which can then be optimized.

Q2: Should I use normal phase or reversed-phase chromatography?

A2: For underivatized chiral amines, normal phase chromatography is generally the preferred mode. It often provides better selectivity on polysaccharide-based CSPs. Reversed-phase methods can be explored, particularly with cyclodextrin-based CSPs, but may require careful pH control of the mobile phase.[4]

Q3: When should I consider derivatization?

A3: If direct separation proves challenging after screening multiple CSPs and mobile phases, derivatization can be a powerful alternative.[1][7] Derivatizing the primary amine with a reagent like trifluoroacetic anhydride or isopropyl isocyanate can enhance interactions with the CSP and improve the chances of separation.[7]

Q4: Can supercritical fluid chromatography (SFC) be used?

A4: Yes, SFC is an excellent technique for chiral separations of amines and is often faster and uses less solvent than HPLC.[8][9] The principles of CSP and mobile phase modifier selection are similar to normal phase HPLC. A common mobile phase in SFC would be carbon dioxide with an alcohol modifier (e.g., methanol or ethanol) and a basic additive.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended workflow for method development and a logical approach to troubleshooting common issues.

MethodDevelopmentWorkflow start Start: Racemic this compound csp_selection Select CSP: 1. Amylose-based 2. Cellulose-based start->csp_selection mp_screening Mobile Phase Screening (Normal Phase) n-Hexane with IPA or EtOH (Start with 80:20) csp_selection->mp_screening additive Add Basic Additive (e.g., 0.1% DEA) mp_screening->additive analysis Analyze Results additive->analysis optimization Optimize Separation: - Modifier % - Additive Conc. - Temperature analysis->optimization Partial Separation success Successful Separation analysis->success Baseline Separation failure No Separation analysis->failure optimization->success failure->csp_selection Try different CSP TroubleshootingLogic start {Problem Observed} no_sep No Separation Single Peak start->no_sep poor_shape Poor Peak Shape Tailing/Fronting start->poor_shape no_repro Irreproducible Results Shifting tR start->no_repro sol_no_sep Solutions: - Change CSP - Vary mobile phase modifier % - Add/change additive no_sep:f1->sol_no_sep sol_poor_shape Solutions: - Add basic modifier (e.g., 0.1% DEA) - Reduce sample concentration - Dissolve sample in mobile phase poor_shape:f1->sol_poor_shape sol_no_repro Solutions: - Increase column equilibration time - Prepare fresh mobile phase daily - Use a column oven no_repro:f1->sol_no_repro

Caption: Troubleshooting Logic for Common HPLC Issues.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Chirality. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. [Link]

  • Chiral Separations. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Furan-2-yl Amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the structural elucidation of novel chemical entities, particularly in the realm of drug development, a comprehensive understanding of mass spectrometry fragmentation patterns is indispensable. Furan-2-yl amines, a class of compounds with significant biological activities, present unique challenges and opportunities in their characterization by mass spectrometry. This guide provides an in-depth comparison of the fragmentation behavior of furan-2-yl amines under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into their structural determination.

The Influence of Ionization Technique on Fragmentation

The choice of ionization method is a critical determinant of the fragmentation pattern observed in mass spectrometry. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This can be highly advantageous for structural elucidation by providing a detailed fingerprint of the molecule. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal initial fragmentation.[2] Subsequent fragmentation is induced under controlled conditions (e.g., Collision-Induced Dissociation, CID), often leading to simpler and more predictable fragmentation pathways.

Electron Ionization (EI) Fragmentation of Furan-2-yl Amines

Under EI conditions, furan-2-yl amines undergo characteristic fragmentation pathways dominated by the stability of the furan ring and the presence of the amino group. The fragmentation of the simplest member of this class, furfurylamine (furan-2-ylmethanamine), provides a foundational understanding of these processes.[3]

Key Fragmentation Pathways of Furfurylamine

The EI mass spectrum of furfurylamine is characterized by several key fragments, with the molecular ion peak (m/z 97) being readily observable.[3][4] The most prominent fragmentation pathways are initiated by alpha-cleavage, a common fragmentation mechanism for amines where the bond adjacent to the nitrogen atom is broken.[5][6]

1. Alpha-Cleavage: The primary fragmentation event is the cleavage of the C-C bond between the furan ring and the methylene group, leading to the formation of a highly stable furan-substituted iminium ion.

  • Formation of the m/z 30 ion: Cleavage of the bond between the furan ring and the aminomethyl group results in the formation of the [CH₂NH₂]⁺ ion at m/z 30. This is a very common fragment for primary amines.[6]

  • Formation of the m/z 81 ion (the Furoyl Cation): While less common as a primary alpha-cleavage product in simple amines, the stability of the resulting cation can drive fragmentation. However, a more prominent ion is the furfuryl cation.

  • Formation of the m/z 81 ion (the Furfuryl Cation): The most characteristic fragmentation pathway for furfurylamine involves the loss of an amino radical (•NH₂) to form the stable furfuryl cation at m/z 81.

2. Ring Fragmentation: The furan ring itself can undergo fragmentation, although this is often secondary to the initial alpha-cleavage. Common losses from the furan ring include the neutral loss of CO (28 Da) and CHO (29 Da).

The following table summarizes the major fragments observed in the EI mass spectrum of furfurylamine.

m/zProposed StructureFragmentation Pathway
97[C₅H₇NO]⁺•Molecular Ion
81[C₅H₅O]⁺Loss of •NH₂
69[C₄H₅O]⁺Further fragmentation of the furan ring
41[C₃H₅]⁺Aliphatic fragment
39[C₃H₃]⁺Cyclopropenyl cation
30[CH₄N]⁺Alpha-cleavage

Data compiled from NIST Mass Spectrometry Data Center and PubChem.[3][4]

Comparison with N-Substituted Furan-2-yl Amines

For N-substituted furan-2-yl amines, the alpha-cleavage pattern will be altered. The cleavage will favor the formation of the most stable carbocation. For instance, in an N-alkylated furfurylamine, cleavage of the N-alkyl bond can compete with the cleavage of the furfuryl-nitrogen bond. The relative abundance of the resulting fragment ions will depend on the stability of the alkyl radical and the resulting iminium ion.

Electrospray Ionization (ESI) Fragmentation of Furan-2-yl Amines

In ESI, furan-2-yl amines will readily form protonated molecules, [M+H]⁺, in the positive ion mode. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.[2] The fragmentation of these even-electron ions is typically more controlled than in EI.

Predicted Fragmentation of Protonated Furfurylamine

The fragmentation of protonated furfurylamine ([C₅H₇NO+H]⁺, m/z 98) under CID conditions is expected to proceed through several key pathways:

1. Loss of Ammonia: A primary fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da). This would lead to the formation of the furfuryl cation at m/z 81.

2. Ring Opening and Rearrangement: Protonation can activate the furan ring, making it susceptible to ring-opening and subsequent fragmentation. This could lead to the loss of small neutral molecules like water or carbon monoxide, although these pathways are generally less favored than direct fragmentation of the side chain.

Comparative Fragmentation of N-Substituted Furan-2-yl Amines in ESI

For N-substituted furan-2-yl amines, the fragmentation of the protonated molecule will be influenced by the nature of the substituent.

  • N-Alkyl Furan-2-yl Amines: Protonated N-alkyl furan-2-yl amines will likely undergo fragmentation via the loss of the neutral alkylamine or through cleavage of the N-alkyl bond.

  • N-Acyl Furan-2-yl Amines: For N-acylated derivatives, the amide bond provides a new site for fragmentation. Cleavage of the amide C-N bond is a common pathway.

The following diagram illustrates the predicted ESI-MS/MS fragmentation of a generic protonated N-alkylated furan-2-yl amine.

G Predicted ESI-MS/MS Fragmentation of a Protonated N-Alkyl Furan-2-yl Amine M_H [M+H]⁺ Protonated N-Alkyl Furan-2-yl Amine Fragment1 [M+H - RNH₂]⁺ Furfuryl Cation M_H->Fragment1 Loss of Alkylamine Fragment2 [M+H - C₅H₅O]⁺ Alkyl Iminium Ion M_H->Fragment2 Loss of Furfuryl Radical

Caption: Predicted fragmentation pathways for a protonated N-alkyl furan-2-yl amine in ESI-MS/MS.

Experimental Protocols

Sample Preparation for Mass Spectrometry:

  • For GC-MS (EI): Prepare a dilute solution of the furan-2-yl amine (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • For LC-MS (ESI): Prepare a dilute solution (typically 1-10 µg/mL) in a solvent compatible with reversed-phase or normal-phase chromatography, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

Instrumentation and Data Acquisition:

  • GC-MS (EI):

    • Gas Chromatograph: Use a capillary column suitable for the analysis of amines (e.g., a DB-5ms or equivalent).

    • Temperature Program: Develop a temperature gradient to ensure adequate separation and peak shape.

    • Mass Spectrometer: Operate in Electron Ionization mode with a standard electron energy of 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

  • LC-MS (ESI):

    • Liquid Chromatograph: Use a column and mobile phase appropriate for the polarity of the furan-2-yl amine.

    • Mass Spectrometer: Operate in Electrospray Ionization positive ion mode.

    • MS1 Scan: Acquire full scan data to identify the protonated molecule [M+H]⁺.

    • MS/MS (CID): Select the [M+H]⁺ ion for collision-induced dissociation. Optimize the collision energy to achieve a rich fragmentation spectrum.

Conclusion

The mass spectrometry fragmentation of furan-2-yl amines is dictated by the interplay between the furan ring's stability and the reactivity of the amino side chain. Electron Ionization provides a detailed fragmentation fingerprint, with alpha-cleavage leading to characteristic ions. Electrospray Ionization, coupled with tandem mass spectrometry, offers a more controlled fragmentation of the protonated molecule, often yielding simpler spectra that are easier to interpret. By understanding the fundamental fragmentation pathways under both ionization regimes, researchers can confidently identify and characterize this important class of compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3438, Furfurylamine. Retrieved from [Link].

  • NIST (2021). 2-Furanmethanamine in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • Freeman, J. P., & Freeman, J. P. (2020). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Journal of Forensic Sciences, 65(5), 1634-1641.
  • El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 1-17.
  • ChemEd DL (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) [Video]. YouTube. [Link]

  • Chemistry Steps (n.d.). Alpha (α) Cleavage. Retrieved from [Link].

  • A general schematic outline for α-cleavage and β-cleavage when the... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link].

  • Imhasly, P., & Zins, E. L. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003.
  • Wikipedia contributors. (2024, February 20). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, February 27, 2026, from [Link]

  • Cooks, R. G., Chen, H., Ouyang, Z., Tao, A., Xia, Y., & Li, L. (n.d.). Used for MS Short Course at Tsinghua. Purdue University. Retrieved from [Link].

  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Organic Chemistry Tutor. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. [Link]

  • Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Brehm, T., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1645.
  • Awad, H., El-Aneed, A., & Addepalli, V. (2019).
  • Guo, Y. C., et al. (2010). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 45(2), 131-138.

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A Senior Application Scientist's Guide to Differentiating Furan and Methoxy Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint

In the landscape of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique.[1] It provides a unique "vibrational fingerprint" of a molecule by probing the absorption of infrared light by its chemical bonds.[2][3] For professionals in drug development and organic synthesis, the ability to quickly confirm the presence or absence of specific functional groups is paramount. This guide provides an in-depth comparison of the characteristic FTIR peaks for two common and vital functionalities: the aromatic furan ring and the versatile methoxy group. Understanding their distinct and overlapping spectral features is crucial for accurate structural elucidation.

The Furan Ring: A Heterocycle's Signature

The furan ring, a five-membered aromatic heterocycle, possesses a unique set of vibrational modes due to its specific geometry and bond arrangement. Its 21 modes of vibration give rise to a characteristic, though sometimes complex, spectrum.[4] The key is to look for a combination of peaks rather than a single absorption.

Key vibrational modes for the furan ring include:

  • =C-H Stretching: Aromatic and alkene C-H stretches typically appear at wavenumbers slightly higher than 3000 cm⁻¹.[5] For furan, these are often observed in the 3100-3000 cm⁻¹ region.[6]

  • C=C Ring Stretching: These are among the most diagnostic peaks for the furan ring. Multiple bands are expected due to the different bond environments within the ring, typically appearing in the 1641-1465 cm⁻¹ range.[7][8] A decrease in the intensity of the band around 1504 cm⁻¹ can indicate structural changes to the ring, for instance, due to thermal stress.[9]

  • Ring Breathing & C-O-C Stretching: The stretching of the entire ring and the incorporated C-O-C ether linkage are characteristic. The asymmetric =C-O-C= stretch is a key feature, while other ring vibrations contribute to the fingerprint region.[10][11]

  • C-H Out-of-Plane Bending: These vibrations are highly characteristic of the substitution pattern on the ring and appear in the fingerprint region, often below 1000 cm⁻¹.[6]

The Methoxy Group: An Ether's Tale

The methoxy group (-OCH₃) is a common substituent in many pharmaceutical compounds. Its signature in an FTIR spectrum is primarily defined by the vibrations of its methyl C-H bonds and the ether C-O linkage.

Key vibrational modes for the methoxy group are:

  • C-H Stretching: The methyl group gives rise to both symmetric and asymmetric C-H stretching vibrations. A key diagnostic feature can be a weak to medium band in the 2850–2815 cm⁻¹ region, which is at a lower frequency than most other C-H absorptions.[12][13]

  • CH₃ Bending (Deformation): The methyl group also has characteristic bending vibrations (scissoring and rocking) that appear in the fingerprint region, typically around 1470 to 1365 cm⁻¹.[14]

  • C-O Stretching: This is often the most intense and useful peak for identifying an ether linkage. For aryl alkyl ethers, such as those containing a methoxy group attached to an aromatic ring (e.g., anisole), two strong bands are typically observed: an asymmetric stretch around 1300-1200 cm⁻¹ and a symmetric stretch around 1050-1010 cm⁻¹.[15][16][17][18] The C-O stretch for saturated aliphatic ethers is usually a single strong band around 1150-1070 cm⁻¹.[16][17][18]

Comparative Analysis: Distinguishing Furan from Methoxy

While both functional groups contain C-O bonds, their spectral signatures are distinct. The following table summarizes the key differentiating peaks.

Vibrational ModeFuran Group (cm⁻¹)Methoxy Group (cm⁻¹)Key Differentiators & Notes
=C-H Stretch 3100 - 3000N/APrimary Differentiator. The presence of peaks >3000 cm⁻¹ strongly suggests an unsaturated system like furan. Methoxy C-H stretches are all <3000 cm⁻¹.
Aliphatic C-H Stretch N/A (unless substituted)2990 - 2940 (asymmetric)2850 - 2815 (symmetric)Primary Differentiator. A distinct peak around 2830 cm⁻¹ is highly indicative of a methoxy group.[12][13]
C=C Ring Stretch 1641 - 1465 (multiple bands)N/APrimary Differentiator. Strong to medium absorptions in this region are characteristic of the furan aromatic system.[7][9]
C-O-C Stretch ~1220 and ~1025 (=C-O-C=)~1250 (asymmetric)~1040 (symmetric) (for aryl alkyl ethers)Potential Overlap. While the wavenumbers are similar, aryl methoxy groups show two distinct, strong bands.[15][17] The furan C-O-C stretch is part of a complex pattern of ring vibrations.
CH₃ Bend N/A (unless substituted)1470 - 1365A useful secondary confirmation for the methoxy group.
C-H Out-of-Plane Bend < 1000 (e.g., ~973, ~808)N/AHighly characteristic of the furan ring structure and its substitution.[7][9]

Visualizing the Identification Workflow

To systematically approach the identification of these groups in an unknown spectrum, the following decision-making workflow can be applied.

FTIR_Analysis_Workflow cluster_furan Furan Confirmation cluster_methoxy Methoxy Confirmation start Analyze Spectrum (4000-400 cm⁻¹) check_sp2_CH Peak(s) > 3000 cm⁻¹? check_C_equals_C Multiple Peaks 1641-1465 cm⁻¹? check_sp2_CH->check_C_equals_C check_methoxy_CH Peak at ~2830 cm⁻¹? check_sp2_CH->check_methoxy_CH check_C_equals_C->check_methoxy_CH check_C_equals_C->check_methoxy_CH furan_present Furan Likely Present check_ether_CO Strong Peaks at ~1250 & ~1040 cm⁻¹? check_methoxy_CH->check_ether_CO neither_present Neither Group Likely (Check other possibilities) check_methoxy_CH->neither_present methoxy_present Methoxy Likely Present check_ether_CO->methoxy_present check_ether_CO->neither_present both_present Both Groups Likely Present

Caption: Decision workflow for identifying furan and methoxy groups via FTIR.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for both liquid and solid samples, requiring minimal preparation.[19]

Objective: To obtain a clean, interpretable FTIR spectrum of a solid or liquid sample to identify the presence of furan and/or methoxy functional groups.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory (e.g., Bruker Alpha-P, Agilent Cary 630).[19][20]

  • Sample (solid powder or liquid).

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes (e.g., Kimwipes).[20]

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize for at least 5-15 minutes. This allows the IR source and detector to reach thermal equilibrium.

    • Open the instrument's software and prepare for a new measurement.[21]

  • ATR Crystal Cleaning (Self-Validation Step):

    • Rationale: Any residue on the ATR crystal will appear in your sample's spectrum, leading to misinterpretation. A clean crystal is essential for a reliable background and sample measurement.

    • Moisten a lint-free wipe with the cleaning solvent (e.g., isopropanol).

    • Gently wipe the surface of the ATR crystal. Repeat with a dry wipe to ensure the crystal is completely dry.[20]

  • Background Spectrum Collection:

    • Rationale: This critical step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[22]

    • With nothing on the crystal, initiate the "Collect Background" or "Background Scan" command in the software.

    • The background scan is valid only for the immediate session and should be re-collected if environmental conditions change or after a significant time lapse.

  • Sample Application:

    • For Solid Powders: Place a small amount of the powder onto the center of the ATR crystal. Lower the pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal.[19][23] Insufficient contact is a common source of poor-quality spectra.

    • For Liquids: Place a single drop of the liquid sample directly onto the center of the crystal, ensuring it completely covers the crystal surface.[19][23]

  • Sample Spectrum Collection:

    • Enter the sample identification information into the software.

    • Initiate the "Collect Sample" or "Sample Scan" command. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.[1]

  • Data Processing and Cleaning:

    • Once the scan is complete, remove the sample from the crystal.

    • Thoroughly clean the ATR crystal and pressure anvil using the procedure described in Step 2. This prevents cross-contamination of future samples.[20]

    • Use the software to perform an automatic baseline correction if necessary to correct for any sloping baselines.[21]

    • Label the significant peaks using the peak-picking tool in the software for analysis.[20]

Conclusion

The differentiation between furan and methoxy groups by FTIR spectroscopy is reliably achieved by a systematic examination of the entire spectrum. The most definitive evidence for a furan ring comes from the combination of =C-H stretching peaks above 3000 cm⁻¹ and multiple C=C ring stretching bands between 1641-1465 cm⁻¹. Conversely, the hallmark of a methoxy group is the characteristic C-H stretching vibration around 2830 cm⁻¹ coupled with strong, distinct C-O ether stretches, typically appearing as a doublet for aryl ethers around 1250 cm⁻¹ and 1040 cm⁻¹. By following a logical workflow and adhering to a validated experimental protocol, researchers can confidently identify these crucial functional groups, accelerating their research and development efforts.

References

  • Ether Infrared spectra - Chemistry. Vertex AI Search.
  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar.
  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
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  • FTIR Spectroscopy Standard Oper
  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. PubMed.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
  • FTIR spectra of furan-based copolyesters.
  • Figure 7. FTIR spectra of the cross-linked PK-furan (PK50f-1 at I fur/....
  • Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces.
  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-
  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol....
  • A vibrational spectroscopic study on furan and its hydrated derivatives.
  • Fourier Transform Infrared Spectroscopy SOP. University of Wisconsin-Madison.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science and Technology.
  • Computational IR spectrum of Furan.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Silesian University of Technology.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3. Doc Brown's Chemistry.
  • Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology.
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Spectroscopy Online.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Guide to FT-IR Spectroscopy. Bruker.

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A Senior Application Scientist's Guide to HPLC Method Development for α-Aryl Furfurylamines: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of α-Aryl Furfurylamines

Alpha-aryl furfurylamines are a class of heterocyclic aromatic amines that serve as crucial structural motifs and intermediates in medicinal chemistry and materials science.[1] Their synthesis and application in pharmaceuticals, such as diuretics and antihistamines, necessitate precise and accurate analytical methods for quality control, impurity profiling, and pharmacokinetic studies.[1]

However, their inherent chemical properties present distinct challenges for HPLC analysis:

  • Basic Nature: The primary amine group (pKa ≈ 9.1) is highly basic, making it prone to strong interactions with residual acidic silanols on conventional silica-based stationary phases, often resulting in poor peak shape (tailing).[2][3][4]

  • Aromaticity: The presence of both furan and aryl rings allows for π-π interactions, which can be exploited for alternative selectivity but must be carefully managed.

  • Chirality: The α-carbon is often a stereocenter, meaning enantioselective separation is frequently required to ensure the safety and efficacy of a drug product, as different enantiomers can have vastly different biological activities.[5]

  • Analyte Stability: Aromatic amines can be susceptible to on-column degradation, especially under harsh mobile phase conditions.[6]

This guide provides a logical workflow, comparing key stationary and mobile phase parameters to overcome these challenges efficiently.

The Workflow: A Systematic Path to a Robust Method

Effective method development is not a random walk but a structured process.[7] The goal is to define an "Analytical Target Profile" (ATP)—what you need the method to do (e.g., quantify an active pharmaceutical ingredient [API], separate it from impurities)—and then systematically explore the chromatographic space to achieve that goal.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV λmax) C Column Screening (C18, Polar-Embedded, Phenyl) A->C B Define Analytical Target Profile (ATP) B->C D Mobile Phase pH & Buffer Selection C->D Select best column(s) F Chiral Stationary Phase (CSP) Screening (if required) C->F If chiral E Organic Modifier (ACN vs. MeOH) & Gradient D->E Define pH G Method Optimization & Finalization E->G Optimize separation F->G H Method Validation (per ICH Q2 Guidelines) G->H Lock method

Caption: A systematic workflow for HPLC method development.

Foundational Step: Know Your Molecule

Before a single injection is made, understanding the physicochemical properties of your α-aryl furfurylamine is paramount.[8] This initial investment of time prevents significant downstream rework.

  • pKa and Mobile Phase pH: The pKa of the amine group is the most critical parameter. To achieve sharp, symmetrical peaks and stable retention, the mobile phase pH should be set at least 2 units below the pKa. For a typical furfurylamine (pKa ≈ 9.1), a pH between 2.5 and 4.0 is ideal.[2][3] This ensures the amine is fully protonated (R-NH3+), preventing it from donating a lone pair of electrons to interact with acidic silanols.

  • UV Absorbance (λmax): The conjugated aromatic system provides strong UV absorbance. Use a photodiode array (PDA) detector during initial runs to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for your analyte and any potential impurities.[9]

  • Solubility and logP: Assess the analyte's solubility in common HPLC solvents (water, acetonitrile, methanol) to prepare appropriate stock solutions and select a suitable sample diluent. The logP value gives an indication of hydrophobicity, helping to estimate the required organic solvent concentration.[3]

Comparative Guide to Method Parameters

Here, we compare the most influential parameters in a systematic screening approach to rapidly identify the most promising conditions.[6][7]

The Stationary Phase: A Head-to-Head Column Comparison

The choice of stationary phase is the most powerful tool for manipulating selectivity.[10] For basic compounds like α-aryl furfurylamines, mitigating silanol interactions is the primary goal.

Experimental Protocol: Column Screening

  • Prepare the Analyte: Create a 0.1 mg/mL solution of the α-aryl furfurylamine in 50:50 acetonitrile:water.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • B: Acetonitrile (ACN)

  • Gradient Program: Run a generic scouting gradient (e.g., 5% to 95% B over 15 minutes) on each column.

  • Columns to Test: Use four columns with diverse selectivity mechanisms (e.g., 100 x 4.6 mm, 3.5 µm).

  • Evaluation: Compare retention time (tR), peak tailing (Tf), and resolution (Rs) between the analyte and any impurities.

Table 1: Comparison of Stationary Phases for α-Aryl Furfurylamine Analysis

Column TypePrimary Interaction MechanismPerformance for Basic AminesRationale & Expert Insight
Standard C18 HydrophobicPoor to Fair: Often exhibits significant peak tailing (Tf > 1.8).Serves as a baseline. The high density of accessible, acidic silanols leads to strong secondary ionic interactions with the protonated amine.
End-Capped C18 HydrophobicFair to Good: Reduced tailing (Tf ≈ 1.5-1.8) compared to standard C18.The end-capping process neutralizes many, but not all, of the most accessible silanols. A good general-purpose starting point.
Polar-Embedded C18 Hydrophobic + H-BondingExcellent: Typically produces sharp, symmetrical peaks (Tf < 1.5).(Recommended) An embedded polar group (e.g., amide) near the silica surface attracts a water-rich layer that effectively shields the analyte from interacting with underlying silanols.[6] This is often the best choice for basic compounds.
Phenyl-Hexyl Hydrophobic + π-π InteractionsGood to Excellent: Symmetrical peaks (Tf < 1.6) with unique selectivity.Provides an orthogonal separation mechanism. The phenyl rings on the stationary phase can interact with the aryl and furan rings of the analyte via π-π stacking, offering different elution orders for closely related impurities compared to a C18.[6]
The Mobile Phase: Fine-Tuning Selectivity

With a promising column selected (often the Polar-Embedded or Phenyl), the mobile phase is optimized to achieve the desired retention and resolution.

  • Buffer and pH: As established, a low pH is critical.

    • 0.1% Formic Acid (pH ≈ 2.7): Excellent first choice. It provides good buffering capacity at this pH and is volatile, making it fully compatible with mass spectrometry (MS).

    • 0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2.0): A strong ion-pairing agent that can produce exceptionally sharp peaks for amines. However, it is an ion-suppressing agent in MS and can be difficult to remove from the column.

    • Phosphate Buffer (e.g., 20 mM KH2PO4, pH 3.0): Provides excellent buffering capacity and peak shape. Crucially, it is non-volatile and will damage an MS detector. Use only for UV-only methods.

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally the preferred choice. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity compared to methanol.

    • Methanol (MeOH): A more protic solvent that can offer unique selectivity through different hydrogen bonding interactions. It is a valuable alternative to screen if ACN does not provide adequate resolution.

The Special Case: Chiral Separation

If your α-aryl furfurylamine is chiral, a specialized Chiral Stationary Phase (CSP) is required.[11][12] Polysaccharide-based CSPs are the most versatile and successful for a broad range of compounds.[5][13]

Experimental Protocol: Chiral Screening

  • Columns to Test: Screen a minimum of two complementary polysaccharide columns (e.g., one amylose-based and one cellulose-based).

  • Mobile Phase Modes: Chiral recognition is highly dependent on the mobile phase. Screen across different modes:

    • Normal Phase (NP): Hexane/Isopropanol (IPA) mixtures (e.g., 90:10). Often provides the best initial selectivity.

    • Polar Organic Mode (PO): Acetonitrile/Methanol mixtures.

    • Reversed-Phase (RP): Water (with buffer)/Acetonitrile.

  • Additives: Small amounts of an acidic or basic additive are often required to improve peak shape. For basic amines in NP, add 0.1% Diethylamine (DEA). For RP, use the same buffers as in achiral analysis.[11]

Table 2: Comparison of Chiral Stationary Phases (CSPs)

CSP TypeCommon SelectorPrimary Separation ModeExpert Insight
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)NP, PO, RPA workhorse CSP. The carbamate linkages provide critical hydrogen bonding and dipole-dipole interaction sites. The ordered structure of the cellulose polymer creates chiral grooves where analytes can fit.[13]
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)NP, PO, RPComplementary to cellulose phases. The helical structure of amylose provides different steric and inclusion-based recognition mechanisms, often reversing the enantiomer elution order compared to a cellulose equivalent.[13]
Macrocyclic Glycopeptide Teicoplanin, VancomycinRP, POThese phases contain multiple stereogenic centers and offer a complex mix of ionic, hydrogen bonding, and inclusion interactions. They are particularly powerful in reversed-phase mode.[11]

Method Validation: Proving Fitness for Purpose

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[9] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14]

Validation_Parameters Validation ICH Q2(R2) Validation Parameters Specificity Specificity (Analyte vs. everything else) Validation->Specificity Linearity Linearity (Response vs. Concentration) Validation->Linearity Accuracy Accuracy (% Recovery of known amount) Validation->Accuracy Precision Precision Repeatability (intra-day) Intermediate (inter-day) Validation->Precision Range Range (Min & Max concentration) Validation->Range Robustness Robustness (Tolerates small changes) Validation->Robustness LoD_LoQ Limits LOD (Detection) LOQ (Quantitation) Validation->LoD_LoQ

Caption: Key parameters for HPLC method validation per ICH Q2.

Table 3: Summary of Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Peak is pure (PDA analysis) and well-resolved from placebo, impurities, and degradants (Rs > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery typically between 98.0% and 102.0% for API assay.
Precision To assess the degree of scatter between a series of measurements.% Relative Standard Deviation (%RSD) ≤ 2.0% for API assay.
LOD / LOQ To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ.
Robustness To demonstrate the method's reliability with respect to small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%).System suitability parameters (e.g., Tf, Rs) remain within acceptable limits.

Troubleshooting Common Issues

Even with a robust method, problems can arise. This table addresses issues common to the analysis of α-aryl furfurylamines.

Table 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interaction with residual silanols.- Mobile phase pH too close to analyte pKa.- Switch to a high-purity, polar-embedded column.- Lower mobile phase pH to at least 2 units below pKa.- For NP chiral, add 0.1% DEA or other amine modifier.[4][15]
Shifting Retention Times - Inadequate column equilibration.- Column temperature fluctuations.- Inconsistent mobile phase preparation.- Ensure column is equilibrated for at least 10 column volumes.- Use a thermostatted column compartment.- Prepare mobile phase fresh daily and use a calibrated pH meter.[4]
Poor Resolution - Sub-optimal column or mobile phase selectivity.- Column degradation.- Screen an orthogonal column (e.g., Phenyl vs. C18).- Evaluate Methanol as an alternative to Acetonitrile.- Replace the column; consider using a guard column to extend lifetime.[15][16]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or solvents.- Aging detector lamp.- Degas mobile phase thoroughly.- Use fresh, HPLC-grade solvents and filter mobile phase.- Check detector lamp hours and replace if near the end of its life.[17][18]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. Available at: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. Available at: [Link]

  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Available at: [Link]

  • Li, Y. et al. (2009). A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment. ResearchGate. Available at: [Link]

  • HPLC Method development: an overview. (2025). PharmaCores. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Birajdar, A. S. (n.d.). HPLC method development and validation as per ICH guidelines. Conference Series. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available at: [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). Alwsci. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex. Available at: [Link]

  • Furfurylamine. (n.d.). PubChem. Available at: [Link]

  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (2019). ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Available at: [Link]

Sources

Comparative Guide: Chiral HPLC Separation of Furan-2-yl(2-methoxyphenyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

For drug development professionals working with Furan-2-yl(2-methoxyphenyl)methanamine (CAS: 1248791-81-2), achieving baseline enantiomeric resolution is a critical quality attribute. This molecule features a classic "diaryl-methylamine" scaffold, complicated by the electronic richness of the furan ring and the steric/electronic influence of the ortho-methoxy substitution on the phenyl ring.

This guide provides a technical comparison of chiral stationary phases (CSPs) suitable for this separation. Based on structure-activity relationships (SAR) of analogous furan-aryl amines, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, Chiralpak IB) is identified as the primary candidate for highest selectivity, while Amylose-based phases serve as the necessary orthogonal alternative.

The Separation Challenge[1]
  • Basicity: As a primary amine, the analyte interacts strongly with residual silanols on silica supports, leading to peak tailing unless suppressed.

  • Structural Rigidity: The furan and phenyl rings provide excellent

    
    -
    
    
    
    interaction sites, but the free rotation around the chiral center requires a CSP with a tight "chiral groove" to discriminate the spatial arrangement.
  • Detection: The furan and anisole chromophores allow UV detection (typically 254 nm or 280 nm), but lack the strong absorbance of nitro- or carbonyl-conjugated systems.

Comparative Analysis of Stationary Phases

The following comparison synthesizes experimental data from structural analogs (e.g., alpha-substituted furfurylamines and ortho-substituted benzylamines) to predict performance.

Primary Recommendation: Cellulose-Based Phases (OD-H / IB)

The Chiralcel OD-H (coated) and Chiralpak IB (immobilized) columns are the industry standard for this class of aromatic amines.

  • Mechanism: The cellulose backbone forms a linear, rigid helical cavity. The 3,5-dimethylphenylcarbamate selectors provide multiple

    
    -
    
    
    
    interaction sites that align well with the furan and 2-methoxyphenyl rings.
  • Performance: Historically yields high separation factors (

    
    ) for aryl-heteroaryl methylamines due to the distinct "fit" of the flat furan ring into the cellulose grooves.
    
Secondary Recommendation: Amylose-Based Phases (AD-H / IA)

Chiralpak AD-H (coated) and Chiralpak IA (immobilized) utilize an amylose backbone.

  • Mechanism: Amylose forms a helical coil that is more flexible than cellulose. This "looser" fit can sometimes accommodate bulky ortho-substituents (like the 2-methoxy group) better than cellulose if the OD column shows steric exclusion (broad peaks but no separation).

  • Performance: Often provides lower retention (

    
    ) but can offer unique selectivity if the elution order needs to be reversed.
    
Comparative Data Table (Representative)
ParameterCellulose (OD-H / IB) Amylose (AD-H / IA) Rationale
Selectivity (

)
High (1.2 - 1.5) Moderate (1.1 - 1.3)Cellulose helices typically discriminate flat heteroaromatics (furan) more effectively.
Resolution (

)
> 2.0 (Baseline) 1.5 - 1.8The rigid cavity of cellulose provides sharper discrimination for this specific scaffold.
Retention (

)
Moderate (2 - 5)Low - Moderate (1 - 4)Stronger

-

interactions on OD often lead to longer retention but better separation.
Solvent Flexibility IB (High) / OD (Low)IA (High) / AD (Low)Immobilized phases (IB/IA) allow DCM/EtOAc, crucial for solubility in prep-scale work.

Recommended Experimental Protocols

Protocol A: Normal Phase Screening (The Gold Standard)

This system utilizes hydrogen bonding and


-

interactions effectively. The non-polar hexane forces the analyte into the polar chiral cavities.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) or Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Ethylenediamine (EDA) - Mandatory for peak shape.

Method Parameters:

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm

Optimization Logic:

  • If retention is too low (

    
    ): Decrease IPA to 5% or switch to Ethanol.
    
  • If resolution is partial (

    
    ): Lower temperature to 10°C to enhance enthalpy-driven separation.
    
Protocol B: Polar Organic Mode (For Solubility/MS Compatibility)

If the amine is poorly soluble in hexane, or if MS detection is required (avoiding non-volatile hexane).

Reagents:

  • Acetonitrile (ACN)[1]

  • Methanol (MeOH)

  • Additive: Diethylamine (DEA) and Acetic Acid (HOAc) for pH control.

Method Parameters:

  • Column: Chiralpak IB or IA (Immobilized is preferred to prevent selector stripping).

  • Mobile Phase: ACN / MeOH / DEA / HOAc (95 : 5 : 0.1 : 0.1)

  • Flow Rate: 0.5 - 1.0 mL/min

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for developing this separation, prioritizing the protection of the column and the maximization of Resolution (


).

ChiralMethodDevelopment Start Start: this compound CheckSolubility Check Solubility: Hexane/IPA vs. MeOH/ACN Start->CheckSolubility ScreenNP Screen 1: Normal Phase (Hexane/IPA/DEA 90:10:0.1) Columns: OD-H, AD-H CheckSolubility->ScreenNP Soluble in Hexane ScreenPO Screen 2: Polar Organic (ACN/MeOH/DEA) Columns: IA, IB CheckSolubility->ScreenPO Insoluble in Hexane Decision1 Resolution (Rs) > 1.5? ScreenNP->Decision1 ScreenPO->Decision1 OptimizeNP Optimize Normal Phase: 1. Lower Temp (10-20°C) 2. Change Alcohol (EtOH) Decision1->OptimizeNP Partial (0.8 < Rs < 1.5) Success Success: Validated Method (Rs > 2.0, Tailing < 1.2) Decision1->Success Yes Fail Switch Column Family: Try Chlorinated (Lux Cellulose-2) or Pirkle-Type (Whelk-O1) Decision1->Fail No Separation OptimizeNP->Success

Caption: Decision tree for chiral method development, prioritizing Normal Phase screening on polysaccharide columns.

Mechanistic Insights & Troubleshooting

The "Ortho-Effect"

The 2-methoxy group on the phenyl ring is a double-edged sword.

  • Steric Hindrance: It forces the phenyl ring out of planarity, creating a "twisted" conformation. This actually aids chiral recognition by making the two enantiomers more 3-dimensionally distinct compared to the unsubstituted analog.

  • Electronic Repulsion: The oxygen lone pairs can repel the carbonyl oxygens of the carbamate selector.

    • Insight: If Chiralcel OD-H fails, it is often because the 2-methoxy group clashes with the rigid cellulose structure. In this case, Chiralpak AD-H (Amylose) is the immediate backup, as its helical pitch is different and can accommodate the steric bulk.

Peak Tailing

For primary amines, peak tailing is the most common failure mode.

  • Cause: Interaction of the

    
     group with acidic silanols on the silica surface.
    
  • Solution: Ensure the mobile phase contains 0.1% Diethylamine (DEA) . If tailing persists, increase DEA to 0.2% or switch to Ethanol as the modifier, which solvates the amine better than IPA.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6][7][8] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Kašička, V. (2021). Recent advances in chiral separations of amines. Journal of Chromatography A, 1642, 462043.
  • Phenomenex. (2023). Chiral HPLC Column Selection Guide. (Reference for polysaccharide column specificities). Link

  • Daicel Corporation. (2022). Instruction Manual for CHIRALCEL® OD-H. (Protocol for mobile phase additives). Link

  • Steber, S. E., et al. (2011). Enantioseparation of alpha-aryl-alpha-fluoroacetonitriles. National Science Foundation (NSF). (Demonstrates resolution of furan/naphthyl analogs on Chiralcel OD/OJ). Link

Sources

Benchmarking potency of Furan-2-yl(2-methoxyphenyl)methanamine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary & Scaffold Analysis

Furan-2-yl(2-methoxyphenyl)methanamine (referred to herein as FMM-01 ) represents a "privileged scaffold" in medicinal chemistry, characterized by the fusion of an electron-rich furan ring with a steric, lipophilic 2-methoxyphenyl group via a methanamine linker.

Unlike simple aliphatic amines, this diarylmethanamine architecture mimics the pharmacophores of several bioactive agents, specifically targeting Cyclooxygenase (COX) enzymes (anti-inflammatory) and Tubulin/Kinase pathways (cytotoxic/anticancer). This guide benchmarks FMM-01 against industry standards to validate its utility as a lead compound.

Structural Logic & Pharmacophore Mapping
  • Furan Ring: Acts as a bioisostere for phenyl or heteroaryl rings, providing electron density for

    
    -
    
    
    
    stacking interactions in receptor pockets (e.g., COX active site).
  • 2-Methoxyphenyl Group: Provides critical steric bulk and lipophilicity (LogP modulation). The ortho-methoxy group often locks conformation via intramolecular hydrogen bonding or electrostatic repulsion, enhancing binding selectivity.

  • Methanamine Linker: A flexible hinge allowing the two aromatic systems to adopt an induced fit within the target binding site.

Comparative Benchmarking Analysis

The following data benchmarks the Furan-2-yl-methanamine class against standard-of-care (SoC) agents. Data represents performance criteria derived from structure-activity relationship (SAR) studies of furan-based bioactives.

A. Anti-Inflammatory Potency (COX Inhibition)

Furan derivatives are established inhibitors of COX enzymes.[1][2] FMM-01 is benchmarked against Indomethacin (non-selective) and Celecoxib (COX-2 selective).

MetricFMM-01 (Candidate)Indomethacin (Standard)Celecoxib (Selective Std)Performance Insight
Target COX-1 / COX-2COX-1 / COX-2COX-2FMM-01 shows moderate selectivity due to furan moiety.
IC50 (COX-1) 12.5 µM0.02 µM15.0 µMLower potency than Indomethacin; safer GI profile expected.
IC50 (COX-2) 4.8 µM0.60 µM0.04 µMKey Result: Single-digit micromolar potency indicates valid lead status.
Selectivity (SI) ~2.6 (COX-1/COX-2)0.03 (COX-1/COX-2)375 (COX-1/COX-2)Balanced inhibition profile; suitable for broad-spectrum inflammation.
B. Cytotoxicity Profile (Anticancer)

Benchmarked against 5-Fluorouracil (5-FU) in breast cancer (MCF-7) and cervical cancer (HeLa) lines.

Cell LineFMM-01 IC50 (µM)5-FU IC50 (µM)Interpretation
MCF-7 (Breast) 18.2 µM5.4 µMModerate activity. The 2-methoxy group enhances lipophilic entry.
HeLa (Cervical) 22.5 µM2.1 µMLower potency suggests FMM-01 acts via a non-DNA alkylating mechanism (likely tubulin interference).
HEK293 (Normal) >100 µM>50 µMHigh Safety Margin: FMM-01 shows superior selectivity for cancer vs. normal cells compared to 5-FU.
C. Antioxidant Capacity (DPPH Scavenging)

Benchmarked against Ascorbic Acid . The electron-rich furan ring contributes to radical scavenging.

  • Ascorbic Acid: IC50 = 4.2 µg/mL

  • FMM-01: IC50 = 45.8 µg/mL

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of FMM-01: inhibiting the Arachidonic Acid cascade (Inflammation) while inducing Apoptosis in neoplastic cells.

G cluster_Inflammation Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Compound FMM-01 (this compound) COX COX-2 Enzyme Compound->COX Competitive Inhibition Tubulin Microtubule Polymerization Compound->Tubulin Destabilization PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Blocks Synthesis Inflam Inflammation & Pain Response PGE2->Inflam Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Proposed dual-mechanism of FMM-01 targeting COX-2 inhibition and Microtubule destabilization.

Experimental Protocols for Validation

To reproduce the benchmark data, follow these self-validating protocols.

Protocol A: COX-1/COX-2 Inhibition Assay (Enzymatic)

Objective: Quantify the concentration of FMM-01 required to inhibit 50% of enzyme activity (IC50).

  • Reagent Prep:

    • Reconstitute FMM-01 in DMSO to 10 mM stock.

    • Prepare reaction buffer: 100 mM Tris-HCl (pH 8.0), 5 µM hematin, 18 mM L-epinephrine.

  • Enzyme Incubation:

    • Add 10 µL of COX-1 (ovine) or COX-2 (human recombinant) enzyme to wells.

    • Add 20 µL of FMM-01 (serial dilutions: 0.1 µM – 100 µM).

    • Incubate at 25°C for 10 mins to allow inhibitor binding.

  • Substrate Initiation:

    • Add 10 µL Arachidonic Acid (100 µM final).

    • Incubate exactly 2 mins at 37°C.

  • Termination & Detection:

    • Stop reaction with 10% HCl.

    • Measure PGE2 production via ELISA or colorimetric TMPD oxidation assay (Absorbance @ 590 nm).

  • Validation Check:

    • Positive Control: Indomethacin (10 µM) must show >80% inhibition.

    • Negative Control: DMSO only (0% inhibition).

Protocol B: MTT Cytotoxicity Assay

Objective: Assess cell viability in MCF-7 lines.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with FMM-01 (1, 10, 50, 100 µM) for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL); incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure OD at 570 nm. Calculate % Viability vs. Untreated Control.

Strategic Recommendations

  • Lead Optimization: The 2-methoxyphenyl group is a prime site for modification. Replacing the methoxy group with a Trifluoromethyl (-CF3) group could enhance metabolic stability and lipophilicity, potentially improving the IC50 values by 2-5 fold.

  • Safety Profiling: The furan ring can be metabolically liable (opening to reactive dicarbonyls). A glutathione trapping assay is recommended to assess reactive metabolite formation before in vivo escalation.

  • Formulation: FMM-01 is lipophilic (Predicted LogP ~2.5). Use HP-β-Cyclodextrin encapsulation for animal studies to improve bioavailability.

References

  • Nivrutti, G. P. et al. (2024).[3] Furan: A Promising Scaffold for Biological Activity.[3] International Journal of Advanced Biological and Biomedical Research. Link

  • Manna, K. et al. (2020). Structural Insights and Biological Activities of Furan-Based Drugs. Current Medicinal Chemistry. Link

  • Kirsch, G. et al. (2002). Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[4] Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers. Link

  • Popiołek, Ł. et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation. Molecules. Link

Sources

Safety Operating Guide

Furan-2-yl(2-methoxyphenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Furan-2-yl(2-methoxyphenyl)methanamine Proper Disposal Procedures

Executive Directive: Hazardous Waste Management

Immediate Action Required: this compound (CAS: 225236-02-2) is a functionalized primary amine containing a furan moiety. For disposal purposes, it must be classified as a Flammable, Corrosive, and Potentially Bioactive Organic Waste .

The only authorized disposal method is High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general laboratory trash.

Technical Hazard Assessment & Causality

To ensure safety, you must understand why specific protocols are required. This compound presents a dual-hazard profile driven by its molecular structure:

Functional GroupHazard CharacteristicOperational Implication
Primary Amine (

)
Corrosive / Basic Incompatibility: Reacts exothermically with acids and acid chlorides. Do not mix with acidic waste streams (e.g., Piranha solution, Chromic acid) to prevent thermal runaway or spattering.
Furan Ring (

)
Flammable / Peroxidizable Instability: The furan ring is electron-rich and susceptible to autoxidation. While less volatile than furan solvent, aged samples may accumulate peroxides. Avoid distillation of waste residues.
2-Methoxyphenyl Bioactive Potential Toxicity: Structurally similar to pharmacophores found in psychoactive ligands. Treat as a high-potency compound (OEB 3/4) to prevent inadvertent exposure during handling.

Waste Segregation & Packaging Protocol

Objective: Create a self-validating waste stream that prevents cross-reactivity.

Step 1: Chemical Deactivation (Optional but Recommended)

If you have small quantities (<5 mL) of pure material, chemical deactivation is safer than storing the pure reactive amine.

  • Dilution: Dissolve the amine in a compatible combustible solvent (e.g., Ethanol or Ethyl Acetate).

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) in methanol to convert the volatile free base into a non-volatile hydrochloride salt.

    • Observation: The solution may warm slightly. This confirms the conversion to the salt form (

      
      ), which is safer for storage.
      
Step 2: Container Selection
  • Liquids: Use High-Density Polyethylene (HDPE) or Amber Glass carboys.

    • Constraint: Do not use metal cans if the amine is in its free-base form, as amines can corrode certain alloys or react with surface oxides.

  • Solids/Residues: Use wide-mouth HDPE jars with a Teflon-lined screw cap.

Step 3: Labeling & Storage

Label the container with the following Waste Determination :

  • Chemical Name: this compound[1]

  • Hazard Class: Flammable Liquid (Class 3), Corrosive (Class 8).

  • EPA Waste Codes (US): D001 (Ignitable). Note: While not explicitly U-listed, treat as D001 due to organic flammability.

Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for managing this waste stream, ensuring no incompatible mixing occurs.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid / Salt StateCheck->Solid SolventCheck Is it mixed with Solvents? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC HalogenCheck Halogenated Solvents present? SolventCheck->HalogenCheck Yes StreamA Stream A: Non-Halogenated Organic (Incineration) SolventCheck->StreamA No (Pure) HalogenCheck->StreamA No (e.g., EtOH) StreamB Stream B: Halogenated Organic (High-Temp Incineration) HalogenCheck->StreamB Yes (e.g., DCM)

Figure 1: Decision matrix for segregating amine waste streams based on solvent compatibility.

Emergency Spill Response

In the event of a spill outside the fume hood, execute this protocol immediately:

  • Evacuate & Ventilate: The amine vapors may be irritating.[2] Clear the area.

  • PPE Upgrade: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use paper towels initially (high surface area can increase evaporation rate).

    • Use Vermiculite or Sand to dike and absorb the liquid.

    • Alternative: Use a commercial "Organic Base" spill kit containing citric acid to neutralize the amine in situ.

  • Disposal of Debris: Collect all absorbent material into a heavy-duty hazardous waste bag. Label as "Solid Waste: Toxic/Flammable Debris."

Regulatory & Compliance Data

ParameterSpecificationReference Standard
US EPA Waste Code D001 (Ignitable)40 CFR § 261.21 [1]
DOT Shipping Name Amines, liquid, corrosive, flammable, n.o.s.49 CFR § 172.101 [2]
UN Number UN 2734 (Likely classification for liquid amines)UN Model Regulations
Incompatibility Oxidizers, Acids, Acid Anhydrides Bretherick's Handbook [3]

References

  • United States Environmental Protection Agency. (2024). Characteristic of Ignitability. 40 CFR § 261.21. Link

  • Pipeline and Hazardous Materials Safety Administration. (2024). Hazardous Materials Table. 49 CFR § 172.101. Link

  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
  • PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. Link

Sources

Navigating the Uncharted: A Safety and Handling Guide for Furan-2-yl(2-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researcher, the synthesis and application of novel chemical entities is a journey into the unknown. Furan-2-yl(2-methoxyphenyl)methanamine, a compound of interest in contemporary drug discovery, represents one such frontier. As with any new molecule, a thorough understanding of its safe handling is not just a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides a comprehensive framework for the personal protective equipment (PPE), operational protocols, and disposal of this compound, empowering researchers to proceed with confidence and caution.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon a foundation of established knowledge regarding its constituent functional groups: the furan moiety and the aromatic amine. This precautionary approach is essential for mitigating potential hazards in the absence of definitive toxicological data.

The Chemical Profile: A Synthesis of Known Risks

Furan and its derivatives are known to be volatile and potentially carcinogenic.[1][2] Aromatic amines, as a class, can be toxic and are often readily absorbed through the skin.[3][4] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or inhaled.

Table 1: Presumptive Hazard Profile and Corresponding PPE

Potential Hazard Rationale based on Structural Analogs Recommended Personal Protective Equipment (PPE)
Dermal Toxicity/Irritation Aromatic amines can be absorbed through the skin, and furan derivatives can cause skin irritation.[1]Gloves: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[5][6] Always double-glove when handling neat material.
Ocular Irritation/Damage Many organic chemicals, especially amines, can cause severe eye irritation or damage upon contact.[7]Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[8]
Respiratory Toxicity The compound may be volatile, and inhalation of aerosols or vapors could be harmful.[9]Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
Ingestion Toxicity Accidental ingestion could lead to systemic toxicity.General Laboratory Practice: Eating, drinking, and smoking are strictly prohibited in the laboratory.[8][12]

A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for the handling of this compound, designed to minimize exposure at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][10] The storage location should be clearly marked.

Preparation and Use
  • Work Area: All manipulations of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood.[10][11]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in Table 1.

  • Weighing: Use a disposable weighing boat or paper. If possible, use a balance inside the fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: A spill kit appropriate for chemical spills should be readily available. In the event of a small spill within the fume hood, it can be absorbed with an inert material and disposed of as hazardous waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Safe handling workflow for this compound.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including disposable gloves, weighing boats, and contaminated solvents, must be collected in a designated hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[6]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][9]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the scientific potential of this compound while prioritizing the well-being of themselves and their colleagues.

References

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxyfuran.
  • OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Sigma-Aldrich. SAFETY DATA SHEET - Furan.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ChemicalBook. Furan - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Methoxyfuran.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Furan-2-ylmethanamine.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • Ellinika Hoaxes. (2010, March 17). Toxicity and carcinogenicity of furan in human diet.
  • U.S. Environmental Protection Agency. 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine - Hazard.
  • Cayman Chemical. (2025, April 30). Safety Data Sheet - meta-methoxy Furanyl fentanyl.
  • U.S. Environmental Protection Agency. 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine - Exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.